biotin-Bradykinin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C60H87N17O13S |
|---|---|
Molecular Weight |
1286.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C60H87N17O13S/c61-58(62)65-25-9-18-37(68-47(79)24-8-7-23-46-49-42(34-91-46)73-60(90)74-49)54(85)77-29-13-22-45(77)56(87)76-28-11-20-43(76)52(83)67-32-48(80)69-39(30-35-14-3-1-4-15-35)50(81)72-41(33-78)55(86)75-27-12-21-44(75)53(84)71-40(31-36-16-5-2-6-17-36)51(82)70-38(57(88)89)19-10-26-66-59(63)64/h1-6,14-17,37-46,49,78H,7-13,18-34H2,(H,67,83)(H,68,79)(H,69,80)(H,70,82)(H,71,84)(H,72,81)(H,88,89)(H4,61,62,65)(H4,63,64,66)(H2,73,74,90)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,49-/m0/s1 |
InChI Key |
LOMXVUHTHUQFCP-PTPXOIFGSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CO)C(=O)N6CCCC6C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
biotin-Bradykinin synthesis and purification protocol
An In-Depth Technical Guide to the Synthesis and Purification of Biotin-Bradykinin
For researchers, scientists, and drug development professionals, biotinylated peptides are invaluable tools for a wide array of applications, including immunoassays, affinity purification, and receptor binding studies. This compound, a conjugate of the potent inflammatory mediator Bradykinin, allows for sensitive detection and robust purification due to the high-affinity interaction between biotin and streptavidin. This guide provides a comprehensive overview of the synthesis and purification protocols for this compound, alongside a summary of the relevant signaling pathways.
Bradykinin Signaling Pathway
Bradykinin is a nonapeptide that exerts its physiological and pathological effects primarily through two G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[1][2] The B2R is constitutively expressed in many healthy tissues and is responsible for the acute effects of Bradykinin, such as vasodilation, increased vascular permeability, and pain.[2][3] In contrast, the B1R is typically absent in normal tissues but its expression is induced by inflammation or tissue injury.[3]
Upon binding to its B2 receptor, Bradykinin initiates a cascade of intracellular signaling events. The receptor, coupled to G proteins (primarily Gαq/11 and Gαi), activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade can subsequently activate other pathways, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, leading to downstream effects like the production of nitric oxide and prostaglandins.
Caption: Bradykinin B2 receptor signaling pathway.
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Caption: General workflow for this compound synthesis and purification.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol describes a representative method using Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry, which is common for peptide synthesis. The Bradykinin sequence is Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Biotinylation is performed on the N-terminal arginine.
Materials:
-
Fmoc-Arg(Pbf)-Wang resin or Rink Amide resin
-
Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DMSO (Dimethyl sulfoxide), DCM (Dichloromethane)
-
Biotin
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the Fmoc-Arg(Pbf)-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound arginine by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. In a separate vessel, pre-activate the next amino acid (Fmoc-Phe-OH) by dissolving it with HBTU (1 equivalent) and DIEA (2 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature. c. Monitor the reaction completion using a Kaiser test. d. Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat step 2 (Fmoc deprotection) and step 3 (coupling) for each subsequent amino acid in the Bradykinin sequence (Pro, Ser(tBu), Phe, Gly, Pro, Pro, Arg(Pbf)).
-
N-terminal Biotinylation: a. After the final Fmoc deprotection of the N-terminal arginine, wash the peptide-resin. b. Dissolve biotin (1.5-2 equivalents) in a minimal amount of DMSO, then dilute with DMF. c. Add HBTU (1.5 equivalents) and DIEA (3 equivalents) to the biotin solution and stir until fully dissolved to activate the biotin. d. Add the activated biotin solution to the peptide-resin and react for several hours or overnight at room temperature. Monitor with a Kaiser test to confirm the reaction with the primary amine is complete. e. Wash the resin thoroughly with DMSO, DMF, and DCM.
-
Cleavage and Deprotection: a. Dry the resin under vacuum. b. Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf, tBu). c. Filter to separate the resin and collect the TFA solution containing the peptide.
-
Precipitation and Collection: a. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether. b. Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet again with cold ether. c. Dry the crude peptide pellet under vacuum.
Protocol 2: Purification by RP-HPLC
The crude biotinylated peptide is purified using preparative reverse-phase HPLC.
Materials:
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude this compound, dissolved in a minimal amount of Mobile Phase A or a DMSO/water mixture.
Methodology:
-
Sample Preparation: Dissolve the crude peptide in the starting mobile phase buffer. Filter the sample through a 0.45 µm filter to remove any particulates.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B).
-
Elution Gradient: Inject the sample onto the column and elute the peptide using a linear gradient of acetonitrile (Mobile Phase B). A typical gradient might be from 5% to 55% Mobile Phase B over 40-60 minutes.
-
Fraction Collection: Monitor the column eluate at 214 nm or 280 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure product of the correct molecular weight (this compound MW: ~1286.5 Da).
-
Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a white, fluffy powder.
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature for biotinylated Bradykinin analogs and the purification of Bradykinin.
Table 1: Biological Activity of Biotinyl-[Lys]Bradykinin
| Parameter | Biotinyl-[Lys]Bradykinin | [Lys]Bradykinin |
| Binding Affinity (IC₅₀) | 28.9 ± 6 nM | 3.2 ± 0.6 nM |
| Contractility (EC₅₀) | 129 ± 14 nM | 29 ± 8 nM |
| Antibody Binding (EC₅₀) | 1.21 ± 0.54 nM | Not Reported |
Table 2: Example HPLC Purification Data for Crude Bradykinin
| Parameter | Value |
| Crude Purity | 84.6% |
| Purity after HPLC (Optimized for Purity) | 100% |
| Recovery at 100% Purity | 77% |
| Purity at 100% Recovery | 77% |
| Sample Load | 50 mg |
References
An In-Depth Technical Guide to the Molecular Characterization of Biotinylated Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular characterization of biotinylated bradykinin, a critical tool in bradykinin receptor research and drug discovery. Biotinylation of bradykinin, a potent vasodilator and inflammatory mediator, enables a wide range of applications, from affinity purification of its receptors to high-sensitivity immunoassays. This document details the synthesis, purification, and analytical characterization of biotinylated bradykinin, as well as its biological and pharmacological assessment. Detailed experimental protocols for key assays and visual representations of signaling pathways and workflows are included to facilitate practical implementation in a research setting.
Introduction
Bradykinin (BK) is a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) that exerts a wide range of physiological and pathological effects through the activation of two G protein-coupled receptors, the B1 and B2 receptors. The B2 receptor is constitutively expressed and mediates the majority of bradykinin's acute effects, while the B1 receptor is typically induced during inflammation and tissue injury.[1] The study of these receptors is crucial for understanding and developing therapies for conditions such as inflammation, pain, and cardiovascular diseases.
Biotinylation, the covalent attachment of a biotin molecule, is a powerful technique for labeling and detecting proteins and peptides. Biotin's high affinity for streptavidin and avidin forms the basis for numerous detection and purification systems. Biotinylated bradykinin serves as an invaluable probe for studying bradykinin receptors, enabling researchers to investigate receptor binding, localization, and signaling pathways with high specificity and sensitivity.
This guide will cover the essential methodologies for the synthesis, purification, and comprehensive molecular and functional characterization of biotinylated bradykinin.
Synthesis and Purification of Biotinylated Bradykinin
The synthesis of biotinylated bradykinin is typically achieved through solid-phase peptide synthesis (SPPS), a robust method for the stepwise assembly of amino acids into a peptide chain on a solid support.
Solid-Phase Peptide Synthesis (SPPS)
Principle: In SPPS, the C-terminal amino acid of the desired peptide is covalently attached to an insoluble polymer resin. The peptide chain is then elongated by the sequential addition of protected amino acids. The Nα-protecting group (e.g., Boc or Fmoc) of the growing peptide chain is removed, and the next protected amino acid is coupled. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all protecting groups are removed.
Biotinylation Strategy: Biotin can be incorporated at various positions within the bradykinin sequence. A common strategy involves coupling biotin to the N-terminus of the peptide or to the side chain of a lysine residue. To minimize steric hindrance and preserve the biological activity of bradykinin, a spacer arm, such as aminocaproic acid, is often incorporated between the biotin moiety and the peptide.
Experimental Protocol: Solid-Phase Synthesis of N-terminally Biotinylated Bradykinin [2]
-
Resin Preparation: Start with a pre-loaded Wang resin with the C-terminal amino acid (Arginine) of bradykinin.
-
Deprotection: Remove the Fmoc protecting group from the resin-bound arginine using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling: Activate the next Fmoc-protected amino acid (Phenylalanine) using a coupling reagent such as HBTU or DIC/HOBt and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the bradykinin sequence (Proline, Serine, Phenylalanine, Glycine, Proline, Proline, Arginine).
-
Biotinylation: After the final amino acid is coupled and deprotected, couple biotin-NHS ester (or biotin with a spacer) to the N-terminal amine of the peptide.
-
Cleavage and Deprotection: Cleave the biotinylated peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, thioanisole).[3]
-
Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash several times with cold ether to remove scavengers and soluble by-products.
-
Drying: Dry the peptide pellet under vacuum.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase. The sample is injected onto the column, and a gradient of increasing organic solvent (e.g., acetonitrile) is applied to elute the bound components. More hydrophobic molecules are retained longer on the column and elute at higher organic solvent concentrations.
Experimental Protocol: Purification of Biotinylated Bradykinin [4][5]
-
Column: Use a semi-preparative or preparative C18 column.
-
Mobile Phase:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 60% Buffer B over 30-60 minutes is typically effective for eluting the biotinylated peptide.
-
Sample Preparation: Dissolve the crude, dried peptide in a minimal volume of Buffer A or a mixture of Buffer A and B.
-
Injection and Fraction Collection: Inject the sample onto the equilibrated column and collect fractions as the peptide elutes.
-
Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC and/or mass spectrometry to identify the fractions containing the pure biotinylated bradykinin.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Analytical Characterization
Mass Spectrometry
Principle: Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is essential for confirming the identity and purity of the synthesized biotinylated bradykinin.
Experimental Protocol: Fast Atom Bombardment Mass Spectrometry (FAB-MS)
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable matrix, such as glycerol or thioglycerol, on a metal probe tip.
-
Ionization: Bombard the sample-matrix mixture with a high-energy beam of neutral atoms (e.g., xenon or argon). This causes the sample molecules to be sputtered from the matrix and ionized.
-
Mass Analysis: Analyze the resulting ions in a mass analyzer to determine their m/z ratios.
-
Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecular ion ([M+H]+) of the biotinylated bradykinin, confirming its molecular weight.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: Separate the peptide sample using an analytical RP-HPLC column coupled directly to the mass spectrometer.
-
Ionization: Ionize the eluting peptide using electrospray ionization (ESI).
-
MS1 Analysis: In the first stage of mass analysis (MS1), determine the m/z of the intact peptide ions.
-
Fragmentation (MS2): Select the ion corresponding to the biotinylated bradykinin and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
MS2 Analysis: Analyze the fragment ions in the second stage of mass analysis (MS2).
-
Data Interpretation: The fragmentation pattern provides sequence information, confirming the amino acid sequence and the presence of the biotin modification.
Amino Acid Analysis
Principle: Amino acid analysis is used to determine the amino acid composition of a peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified.
Experimental Protocol: Amino Acid Analysis
-
Hydrolysis: Hydrolyze a known amount of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Derivatize the resulting free amino acids with a reagent such as phenylisothiocyanate (PITC) to make them detectable.
-
Separation and Quantification: Separate the derivatized amino acids by RP-HPLC and quantify them by comparing their peak areas to those of known standards.
-
Data Interpretation: The relative ratios of the amino acids should correspond to the expected composition of bradykinin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of molecules in solution. For peptides, 1H and 13C NMR can be used to confirm the structure and identify the site of biotinylation.
Experimental Protocol: 1H NMR of a Modified Peptide
-
Sample Preparation: Dissolve the purified biotinylated bradykinin in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Data Acquisition: Acquire a one-dimensional 1H NMR spectrum.
-
Data Analysis: Analyze the chemical shifts and coupling constants of the proton signals. The presence of characteristic peaks for the biotin moiety and the disappearance or shift of signals corresponding to the site of modification (e.g., the N-terminal amine proton) can confirm successful biotinylation. Two-dimensional NMR experiments, such as COSY and TOCSY, can be used for more detailed structural assignments.
Biological and Pharmacological Characterization
Receptor Binding Assays
Principle: Receptor binding assays are used to determine the affinity of a ligand for its receptor. In a competitive binding assay, the biotinylated bradykinin competes with a radiolabeled ligand (e.g., [3H]-bradykinin) for binding to the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express bradykinin B2 receptors (e.g., CHO-K1 cells stably expressing the human B2 receptor).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Increasing concentrations of unlabeled biotinylated bradykinin or a standard (unlabeled bradykinin).
-
A fixed concentration of [3H]-bradykinin.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
Functional Assays
Principle: Bradykinin is a potent contractor of smooth muscle. This assay measures the ability of biotinylated bradykinin to induce contraction in an isolated strip of guinea pig ileum, a classic bioassay for bradykinin activity.
Experimental Protocol: Guinea Pig Ileum Contraction Assay
-
Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and place it in a bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Tissue Mounting: Mount the ileum strip in an organ bath under a resting tension of approximately 0.5-1.0 g.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.
-
Dose-Response Curve: Add increasing concentrations of biotinylated bradykinin or native bradykinin to the organ bath in a cumulative or non-cumulative manner.
-
Measurement of Contraction: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Plot the contractile response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Principle: ELISA can be used to quantify the binding of biotinylated bradykinin to an anti-bradykinin antibody. This assay confirms the immunological reactivity of the modified peptide.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with an anti-bradykinin antibody.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Competition: Add a standard solution of unlabeled bradykinin or the biotinylated bradykinin sample to the wells, followed by a fixed amount of biotinylated bradykinin (if the antibody is not pre-coated).
-
Incubation: Incubate the plate to allow the antibody to bind to either the unlabeled or biotinylated bradykinin.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the captured biotinylated bradykinin.
-
Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction with an acid solution.
-
Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of unlabeled bradykinin in the sample. A standard curve is generated to determine the concentration of the unknown sample.
Data Presentation
Table 1: Summary of Analytical Characterization of Biotinylated Bradykinin
| Parameter | Method | Expected Result |
| Molecular Weight | Mass Spectrometry (FAB-MS or LC-MS) | Corresponds to the calculated mass of biotinylated bradykinin |
| Purity | RP-HPLC | >95% |
| Amino Acid Composition | Amino Acid Analysis | Ratios consistent with the bradykinin sequence |
| Structural Confirmation | NMR Spectroscopy | Presence of signals for biotin and peptide, confirming conjugation |
Table 2: Summary of Pharmacological Characterization of Biotinylated Bradykinin
| Assay | Parameter | Biotinylated Bradykinin | Bradykinin (Reference) |
| Receptor Binding | IC50 (nM) | To be determined experimentally | To be determined experimentally |
| Guinea Pig Ileum Contraction | EC50 (nM) | To be determined experimentally | To be determined experimentally |
| ELISA | EC50 (nM) | To be determined experimentally | To be determined experimentally |
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of biotinylated bradykinin.
Bradykinin B2 Receptor Signaling Pathway
References
The Use of Biotin-Bradykinin in Bradykinin Receptor Binding Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin, a nine-amino-acid peptide, is a potent mediator of inflammation and pain, exerting its effects through the activation of two G-protein coupled receptors (GPCRs), the B1 and B2 receptors. The B2 receptor is constitutively expressed in a variety of tissues, while the B1 receptor is typically induced by tissue injury and inflammation[1][2][3][4]. This differential expression makes them attractive therapeutic targets. Biotin-bradykinin, a chemically modified version of bradykinin, has emerged as a valuable tool for studying these receptors. The biotin tag allows for high-affinity and specific interactions with streptavidin and its analogs, facilitating a range of experimental applications from receptor binding assays to affinity purification. This guide provides a comprehensive overview of the application of this compound in receptor binding studies, including detailed experimental protocols and an exploration of the underlying signaling pathways.
Biotinylated Bradykinin Analogs and their Binding Characteristics
The addition of a biotin moiety to bradykinin can influence its binding affinity and potency. The site of biotinylation and the presence of a spacer arm are critical considerations in the design of these molecules. A common strategy involves coupling biotin to the N-terminal lysine of a bradykinin analog, often with a spacer like ω-amino caproic acid to minimize steric hindrance[5].
Quantitative Binding and Functional Data
The following tables summarize the binding affinities and functional potencies of biotinylated bradykinin analogs and related compounds from published studies.
| Compound | Receptor/Tissue | Assay Type | Parameter | Value | Reference |
| Biotinyl-[Lys]bradykinin (BLBK) | Guinea pig ileum homogenates | [3H]-bradykinin binding inhibition | IC50 | 28.9 ± 6 nM | |
| [Lys]bradykinin | Guinea pig ileum homogenates | [3H]-bradykinin binding inhibition | IC50 | 3.2 ± 0.6 nM | |
| Biotinyl-[Lys]bradykinin (BLBK) | Isolated guinea pig smooth muscle | Contraction assay | EC50 | 129 ± 14 nM | |
| [Lys]bradykinin | Isolated guinea pig smooth muscle | Contraction assay | EC50 | 29 ± 8 nM | |
| B-10330 (d-biotinyl extended B-9430 antagonist) | Rabbit B2 Receptors | [3H]bradykinin displacement | - | Slightly inferior to B-9430 | |
| B-10380 (fluorescent extended B-9430 antagonist) | Human isolated umbilical vein (B2) | Functional antagonism | pA2 | 6.83 | |
| B-10380 | Rabbit aorta (B1) | Functional antagonism | pA2 | 5.95 |
Bradykinin Receptor Signaling Pathways
Bradykinin receptors are GPCRs that couple to various G proteins to initiate intracellular signaling cascades. The B2 receptor, in particular, predominantly couples to Gαq and Gαi proteins.
Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gαi pathway activation results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the G proteins can activate other signaling molecules, including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs).
Experimental Protocols
Radioligand Binding Assay for Bradykinin B2 Receptor
This protocol is adapted from established methods for GPCR binding assays.
Materials:
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human Bradykinin B2 receptor.
-
Radioligand: [³H]-Bradykinin.
-
Biotinylated Ligand: this compound.
-
Non-specific Binding Control: High concentration of unlabeled Bradykinin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration manifold.
Procedure:
-
Thaw the cell membranes on ice and dilute to the appropriate concentration in ice-cold Assay Buffer.
-
In a 96-well plate, add the following in order:
-
25 µL of Assay Buffer (for total binding) or non-specific binding control.
-
25 µL of this compound at various concentrations.
-
50 µL of [³H]-Bradykinin (at a concentration near its Kd).
-
100 µL of diluted cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid to each vial and count the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value for this compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay
FP is a non-radioactive, homogeneous assay that can be used to study the binding of this compound to the bradykinin receptor. This assay relies on the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.
Principle: A fluorescently labeled bradykinin analog (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the larger bradykinin receptor, its tumbling slows down, leading to an increase in fluorescence polarization. Unlabeled this compound will compete with the tracer for binding to the receptor, causing a decrease in the fluorescence polarization signal.
Materials:
-
Bradykinin Receptor: Purified or in membrane preparations.
-
Fluorescent Tracer: A fluorescently labeled bradykinin analog (e.g., with Alexa Fluor 488).
-
This compound: As the competitor ligand.
-
Assay Buffer: As described for the radioligand binding assay.
-
Black, low-volume 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Add Assay Buffer, fluorescent tracer, and varying concentrations of this compound to the wells of a 384-well plate.
-
Add the bradykinin receptor preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the fluorescence polarization values against the concentration of this compound to determine the IC₅₀.
Advanced Applications of this compound
The biotin tag on bradykinin opens up a range of advanced applications beyond simple binding assays.
Receptor Purification
This compound can be used for the affinity purification of bradykinin receptors. The general principle involves immobilizing avidin or streptavidin on a solid support (e.g., agarose beads). A solubilized preparation of the receptor is then incubated with this compound. The receptor-ligand complex can then be captured on the avidin/streptavidin support. After washing away non-specifically bound proteins, the purified receptor can be eluted.
Cell-Based Assays and Imaging
When combined with fluorescently labeled streptavidin, this compound can be used to visualize bradykinin receptors on the surface of cells using fluorescence microscopy. This approach can be applied to study receptor localization, trafficking, and internalization.
Conclusion
This compound is a versatile and powerful tool for the study of bradykinin receptors. Its ability to be used in a variety of assay formats, from traditional radioligand binding to modern fluorescence-based techniques and affinity purification, makes it an invaluable reagent for researchers in pharmacology and drug discovery. The data and protocols presented in this guide provide a solid foundation for the effective application of this compound in elucidating the complex biology of the bradykinin system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and molecular characterization of a biotinylated analog of [Lys]bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Biotin-Bradykinin Signaling Pathway In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vitro elucidation of the biotin-bradykinin signaling pathway. Bradykinin, a potent inflammatory mediator, exerts its effects through G-protein coupled receptors (GPCRs), primarily the B2 receptor. The use of biotinylated bradykinin offers a valuable tool for studying receptor pharmacology and signaling, enabling a range of affinity-based experimental approaches. This document details the core signaling cascade, provides quantitative data on ligand-receptor interactions, and outlines detailed protocols for key in vitro experiments.
Introduction to the Bradykinin System and Biotinylated Ligands
Bradykinin is a nonapeptide that plays a crucial role in inflammation, pain, vasodilation, and vascular permeability.[1] Its biological effects are mediated through two main GPCRs: the B1 and B2 receptors. The B2 receptor is constitutively expressed in a wide array of tissues, making it a primary target for therapeutic intervention in various inflammatory conditions.[1]
Biotinylation, the process of covalently attaching biotin to a molecule, is a widely used technique in molecular biology. Biotinylated ligands, such as this compound, serve as powerful probes for studying receptor-ligand interactions, receptor localization, and for the development of affinity-based assays.[2] Biotin's high-affinity interaction with streptavidin and avidin forms the basis for numerous detection and purification methods. Studies have confirmed that biotinylated analogs of bradykinin act as B2 receptor agonists, binding with high affinity and eliciting downstream signaling events.[2]
The this compound Signaling Cascade
Activation of the bradykinin B2 receptor by this compound initiates a well-defined signaling cascade primarily through the Gαq/11 family of G-proteins. This pathway leads to the activation of downstream effectors and the generation of second messengers, ultimately resulting in various cellular responses.
Gq/11-Mediated Pathway
Upon binding of this compound, the B2 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαq/11.[3] This activation involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC).
Downstream MAPK/ERK Pathway
The initial Gq/11 signaling cascade further propagates to activate multiple downstream kinase pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Activation of the B2 receptor is a known trigger for the Ras-Raf-MEK-ERK pathway, which is pivotal in regulating cellular processes such as proliferation and differentiation. The activation of ERK (ERK1/2) is a key downstream event that can be readily measured to assess receptor activation.
This compound Signaling Pathway
Quantitative Data Presentation
The following tables summarize the quantitative data for biotinylated bradykinin and the parent compound, bradykinin, in various in vitro assays. This data is essential for comparing the pharmacological properties of the biotinylated ligand to its natural counterpart.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Cell/Tissue Type | Reference |
| Biotinyl-[Lys]bradykinin | B2 | Radioligand Binding ([³H]-BK) | IC₅₀ | 28.9 ± 6 | Guinea pig ileum homogenates | |
| [Lys]bradykinin | B2 | Radioligand Binding ([³H]-BK) | IC₅₀ | 3.2 ± 0.6 | Guinea pig ileum homogenates | |
| Bradykinin | B2 | Radioligand Binding ([³H]-BK) | Kᵢ | 0.1 - 10 | Various | |
| Biotinyl-[Lys]bradykinin | B2 | Smooth Muscle Contractility | EC₅₀ | 129 ± 14 | Guinea pig ileum | |
| [Lys]bradykinin | B2 | Smooth Muscle Contractility | EC₅₀ | 29 ± 8 | Guinea pig ileum | |
| Bradykinin | B2 | Calcium Mobilization | EC₅₀ | 2.18 | HiTSeeker BDKRB2 Cell Line | |
| Bradykinin | B2 | β-arrestin Recruitment | EC₅₀ | 5.21 | HiTSeeker BDKRB2 Cell Line |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the this compound signaling pathway.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the B2 receptor by measuring its ability to compete with a radiolabeled ligand.
Radioligand Binding Assay Workflow
Materials:
-
Cell membranes from a cell line stably expressing the human Bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Bradykinin.
-
Non-specific binding control: High concentration of unlabeled Bradykinin or a B2 receptor antagonist.
-
This compound (or other test compounds).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Thaw cell membranes on ice and dilute to the appropriate concentration in ice-cold Assay Buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or non-specific binding control.
-
25 µL of this compound at various concentrations.
-
50 µL of [³H]-Bradykinin.
-
100 µL of diluted cell membranes.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters and transfer them to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following B2 receptor activation by this compound.
Calcium Mobilization Assay Workflow
Materials:
-
A cell line endogenously or recombinantly expressing the human Bradykinin B2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound (or other agonists).
-
96-well black, clear-bottom plates.
-
A fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with automated injection.
Procedure:
-
Seed cells into a 96-well plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and immediately measure the change in fluorescence over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the activation of the downstream ERK1/2 signaling pathway by detecting the phosphorylated form of ERK1/2.
ERK Phosphorylation Assay Workflow
Materials:
-
A cell line expressing the Bradykinin B2 receptor.
-
This compound.
-
Cell lysis buffer.
-
Protein assay reagents.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Culture cells to near confluency and then serum-starve overnight to reduce basal ERK phosphorylation.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Calculate the ratio of phospho-ERK to total ERK for each sample. Plot this ratio against the logarithm of the this compound concentration to determine the EC₅₀.
Conclusion
The in vitro characterization of the this compound signaling pathway provides valuable insights into the molecular mechanisms of B2 receptor activation. The use of biotinylated bradykinin, in conjunction with the detailed experimental protocols outlined in this guide, offers a robust framework for researchers and drug development professionals to investigate the pharmacology of the bradykinin system. The quantitative data and signaling pathway models presented here serve as a foundational resource for the design and interpretation of experiments aimed at developing novel therapeutics targeting the bradykinin B2 receptor.
References
The Intracellular Journey of Biotin-Bradykinin: A Technical Guide to Cellular Uptake and Internalization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the cellular uptake and internalization of biotin-bradykinin, a critical tool for studying the bradykinin B2 receptor, a key player in inflammation, pain, and cardiovascular regulation. This document provides a comprehensive overview of the underlying molecular mechanisms, quantitative data on receptor binding and functional activity, and detailed experimental protocols to empower researchers in their exploration of B2 receptor trafficking and signaling.
Quantitative Data on this compound Interaction
While extensive quantitative data on the direct cellular uptake and internalization rates of this compound remains an area of active investigation, studies on biotinylated bradykinin analogs provide valuable insights into its interaction with the B2 receptor. The following table summarizes key binding affinity and functional activity data for a biotinylated [Lys]bradykinin analog.
| Parameter | Value | Ligand | System | Reference |
| IC50 | 28.9 ± 6 nM | Biotinyl [Lys]bradykinin | [3H]-bradykinin binding to guinea pig ileum homogenates | [1] |
| EC50 | 129 ± 14 nM | Biotinyl [Lys]bradykinin | Contraction of isolated guinea pig smooth muscle | [1] |
| EC50 | 1.21 ± 0.54 nM | Biotinyl [Lys]bradykinin | Binding to anti-bradykinin antibody (ELISA) | [1] |
Note: The data above pertains to a biotinylated analog of [Lys]bradykinin. While this provides a strong indication of the behavior of this compound, direct quantitative values for the unmodified this compound conjugate may vary.
The Signaling Pathway of Bradykinin B2 Receptor Internalization
The cellular uptake of this compound is primarily mediated by the internalization of the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). Upon agonist binding, the B2 receptor undergoes a well-orchestrated process of endocytosis, primarily through a β-arrestin-dependent pathway. This process not only serves to attenuate signaling but also to initiate distinct downstream signaling cascades from intracellular compartments.
Figure 1: Bradykinin B2 Receptor Internalization Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the cellular uptake and internalization of this compound.
Cell Culture and Preparation
-
Cell Lines: Human Embryonic Kidney (HEK293) cells, Chinese Hamster Ovary (CHO) cells, or other suitable cell lines endogenously or recombinantly expressing the bradykinin B2 receptor.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: For microscopy or uptake assays, seed cells onto appropriate culture vessels (e.g., glass-bottom dishes for microscopy, 24- or 96-well plates for uptake assays) and allow them to adhere and grow to 70-80% confluency.
This compound Internalization Assay (Streptavidin-HRP Detection)
This protocol quantifies the amount of internalized this compound using a colorimetric assay based on horseradish peroxidase (HRP) conjugated to streptavidin.
Materials:
-
This compound
-
Cell culture medium (serum-free)
-
Phosphate-buffered saline (PBS)
-
Acid wash buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H2SO4)
-
96-well plates (clear, flat-bottom)
-
Microplate reader
Procedure:
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 2-4 hours in serum-free medium.
-
Ligand Incubation: Incubate the cells with varying concentrations of this compound in serum-free medium for different time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to allow for internalization.
-
Removal of Surface-Bound Ligand: After incubation, place the plate on ice and wash the cells three times with ice-cold PBS to remove unbound ligand. To remove surface-bound this compound, incubate the cells with ice-cold acid wash buffer for 5-10 minutes on ice.
-
Cell Lysis: Wash the cells three times with ice-cold PBS and then lyse the cells by adding lysis buffer to each well. Incubate on ice for 20 minutes with occasional agitation.
-
Quantification of Internalized Ligand:
-
Transfer the cell lysates to a streptavidin-coated 96-well plate and incubate for 1 hour at room temperature to capture the internalized this compound.
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Add streptavidin-HRP conjugate diluted in PBST to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve using known concentrations of this compound to quantify the amount of internalized ligand in the cell lysates.
References
Fundamental Properties of Biotin-Conjugated Bradykinin: A Technical Guide
This guide provides an in-depth overview of the core properties of biotin-conjugated bradykinin, designed for researchers, scientists, and professionals in drug development. It covers the synthesis, receptor interaction, functional activity, and key experimental applications of this valuable molecular probe.
Introduction
Bradykinin (BK) is a potent inflammatory mediator, a nonapeptide that exerts its physiological and pathological effects primarily through the activation of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR).[1][2][3] The B2R is constitutively expressed in most healthy tissues and is involved in processes such as vasodilation, pain, and inflammation.[1][4] The conjugation of biotin to bradykinin creates a versatile tool for studying B2R pharmacology, localization, and trafficking. The high-affinity interaction between biotin and streptavidin/avidin (Kd ≈ 10⁻¹⁵ M) allows for sensitive detection and robust purification methodologies.
This document details a common form of biotinylated bradykinin, an analog of kallidin ([Lys]bradykinin) where a biotin moiety is attached to the N-terminus via a spacer, referred to here as Biotinyl-[Lys]bradykinin (BLBK).
Synthesis and Structure
Biotin-conjugated bradykinin is typically prepared by solid-phase peptide synthesis. In a common approach, a biotin group is coupled to the N-terminal amino acid of the bradykinin sequence before the peptide is cleaved from the resin. To minimize steric hindrance and preserve the peptide's ability to bind its receptor, a spacer arm, such as ω-amino caproic acid, is often incorporated between the biotin molecule and the N-terminal lysine of the bradykinin analog. The final product is then deprotected, cleaved, and purified, commonly using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity are confirmed by methods like amino acid analysis and mass spectrometry.
Receptor Binding and Functional Activity
The addition of the biotin-spacer group to the bradykinin peptide can influence its interaction with the B2 receptor. Quantitative analysis shows a modest reduction in both binding affinity and functional potency compared to the unconjugated peptide.
The following tables summarize the quantitative data for Biotinyl-[Lys]bradykinin (BLBK) compared to its unconjugated counterpart, [Lys]bradykinin.
Table 1: Receptor Binding Affinity Data
This table presents the half-maximal inhibitory concentration (IC50) values, which measure the concentration of the ligand required to displace 50% of a radiolabeled ligand from the B2 receptor in a competitive binding assay. A lower IC50 value indicates higher binding affinity.
| Compound | IC50 (nM) | Tissue Preparation |
| Biotinyl-[Lys]bradykinin (BLBK) | 28.9 ± 6.0 | Guinea pig ileum homogenates |
| [Lys]bradykinin | 3.2 ± 0.6 | Guinea pig ileum homogenates |
| Data sourced from reference. |
Table 2: Functional Activity Data
This table shows the half-maximal effective concentration (EC50) values, representing the concentration of the ligand that induces a response halfway between the baseline and maximum in a functional assay. In this case, the assay measured smooth muscle contraction.
| Compound | EC50 (nM) | Assay |
| Biotinyl-[Lys]bradykinin (BLBK) | 129 ± 14 | Isolated guinea pig smooth muscle contraction |
| [Lys]bradykinin | 29 ± 8 | Isolated guinea pig smooth muscle contraction |
| Data sourced from reference. |
These data indicate that while biotinylation results in an approximately 10-fold decrease in binding affinity and a 4.5-fold decrease in functional potency, the conjugated peptide remains a potent B2 receptor agonist.
Bradykinin B2 Receptor Signaling Pathway
Upon binding of an agonist like bradykinin or its biotinylated analog, the B2 receptor, which is coupled to Gq and Gi proteins, initiates a cascade of intracellular events. The primary pathway involves the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated cytosolic Ca²⁺ and DAG together activate Protein Kinase C (PKC), which phosphorylates downstream targets, leading to various cellular responses.
Experimental Protocols and Workflows
Biotin-conjugated bradykinin is a powerful tool for various experimental applications, including affinity purification, receptor localization, and tracking receptor internalization.
This protocol is used to determine the binding affinity (IC50) of biotin-conjugated bradykinin by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Cell membranes or tissue homogenates expressing B2R (e.g., guinea pig ileum).
-
Biotin-conjugated bradykinin (unlabeled competitor).
-
Radiolabeled bradykinin (e.g., [³H]-bradykinin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Methodology:
-
Preparation: Prepare serial dilutions of biotin-conjugated bradykinin in binding buffer.
-
Incubation: In reaction tubes, combine the membrane preparation, a fixed concentration of [³H]-bradykinin, and varying concentrations of biotin-conjugated bradykinin. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled bradykinin).
-
Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes at 25°C) to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the biotin-conjugated bradykinin. Fit the data using a non-linear regression model to calculate the IC50 value.
References
Methodological & Application
Application Notes: Biotin-Bradykinin Receptor Binding Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin receptors, members of the G-protein coupled receptor (GPCR) superfamily, are crucial mediators in physiological and pathophysiological processes such as inflammation, pain, and vasodilation.[1] There are two primary subtypes: the B1 receptor, which is typically induced by tissue injury and inflammation, and the B2 receptor, which is constitutively expressed in a wide array of tissues.[1] This differential expression makes them compelling targets for therapeutic development.
These application notes provide detailed protocols for in vitro binding assays designed to characterize the interaction of compounds, including biotinylated ligands, with the bradykinin B2 receptor. The protocols cover both traditional radioligand filtration assays and modern homogeneous scintillation proximity assays (SPA).
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a G protein-coupled receptor that primarily couples to Gq and Gi proteins.[2] Upon agonist binding, such as bradykinin, the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to various cellular responses.[3][4]
Quantitative Data: Ligand Binding Affinities
The following table summarizes the binding affinities of bradykinin, biotinylated analogs, and common antagonists for the human bradykinin B2 receptor. Data is compiled from various in vitro radioligand competition assays.
| Compound | Receptor/Cell Type | Assay Type | Parameter | Value | Reference |
| Bradykinin (BK) | Human B2 (CHO cells) | Competition Binding | pKi | 8.66 | |
| Bradykinin (BK) | Human Umbilical Vein | Competition Binding | pKi | 8.59 | |
| Bradykinin (BK) | Rat Chondrocytes | Saturation Binding | Kd | 1.13 nM | |
| Biotinyl-[Lys]BK (BLBK) | Guinea Pig Ileum | Competition Binding | IC50 | 28.9 ± 6 nM | |
| [Lys]Bradykinin | Guinea Pig Ileum | Competition Binding | IC50 | 3.2 ± 0.6 nM | |
| Icatibant (HOE 140) | Human Umbilical Vein | Competition Binding | pKi | 10.52 | |
| FR173657 | Human B2 (CHO cells) | Competition Binding | pKi | 8.66 | |
| MEN16132 | Rat Chondrocytes | Competition Binding | pKi | ~1 nM |
Experimental Protocols
Two primary methods for determining bradykinin receptor binding are detailed below: a traditional radioligand filtration assay and a homogeneous scintillation proximity assay.
Protocol 1: Radioligand Filtration Binding Assay
This protocol is a robust method for characterizing the binding of ligands to the bradykinin B2 receptor expressed in cell membranes. It involves the separation of bound and free radioligand by vacuum filtration.
Materials:
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human Bradykinin B2 receptor.
-
Radioligand: [³H]-Bradykinin.
-
Biotinylated Ligand: this compound (for competition assays).
-
Non-specific Binding (NSB) Control: A high concentration of unlabeled Bradykinin or a B2 receptor antagonist (e.g., Icatibant).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of compounds to be tested.
-
Equipment: 96-well plates, glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), scintillation fluid, scintillation counter, filtration manifold.
Procedure:
-
Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.
-
Plate Setup: Add reagents to the wells of a 96-well plate in the following order:
-
25 µL of Assay Buffer (for total binding) or NSB control.
-
25 µL of the test compound at various concentrations (e.g., this compound for competition).
-
50 µL of [³H]-Bradykinin diluted in Assay Buffer.
-
100 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Detection: Dry the filters, transfer them to scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding counts from total binding counts. For competition assays, determine the IC50 values (the concentration of test compound that inhibits 50% of specific binding).
Protocol 2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay technology that does not require a physical separation step, making it highly amenable to high-throughput screening. In this assay, cell membranes containing the receptor are captured onto SPA beads impregnated with a scintillant. Only radioligands that bind to the receptor are close enough to the bead to stimulate light emission.
Materials:
-
Cell Membranes: Membranes from cells expressing the Bradykinin B2 receptor.
-
Radioligand: [³H]-Bradykinin.
-
Biotinylated Ligand: this compound (for competition assays).
-
SPA Beads: Wheat Germ Agglutinin (WGA)-coated PVT SPA beads (or other suitable beads for membrane capture).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Equipment: 96-well or 384-well microplates suitable for scintillation counting, microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound), a fixed concentration of [³H]-Bradykinin, the cell membrane suspension, and a slurry of the WGA SPA beads in Assay Buffer.
-
Assay Assembly (Simultaneous Addition): In a microplate, add the following in order:
-
Test compound or buffer.
-
[³H]-Bradykinin.
-
Cell membrane suspension.
-
WGA SPA bead slurry.
-
-
Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 4-8 hours, requires optimization) with gentle agitation to allow for membrane capture and ligand binding to reach equilibrium.
-
Detection: Count the plate in a microplate scintillation counter. No filtration or washing steps are necessary.
-
Data Analysis: Determine IC50 values from the competition curves generated from the raw counts per minute (CPM) data.
Conclusion
The protocols described provide robust and reliable methods for investigating the binding of biotinylated and other ligands to bradykinin receptors. The traditional filtration assay is a gold standard for detailed pharmacological characterization, while the SPA method offers a high-throughput alternative for screening applications. The choice of assay will depend on the specific research goals, available equipment, and desired throughput. These assays are fundamental tools for the discovery and development of novel therapeutics targeting the kallikrein-kinin system.
References
Application Notes and Protocols for Biotin-Bradykinin in Live Cell Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin is a potent inflammatory mediator that exerts its effects through the activation of B1 and B2 receptors, which are G-protein coupled receptors (GPCRs). The bradykinin B2 receptor (B2R) is constitutively expressed in a variety of tissues and is implicated in physiological processes such as vasodilation and pain, as well as in pathological conditions like inflammation and cancer. The ability to visualize and track B2R in living cells is crucial for understanding its function and for the development of novel therapeutics.
Biotin-Bradykinin is a valuable tool for this purpose. This synthetic analog of bradykinin, featuring a covalently attached biotin molecule, allows for a two-step labeling approach for live cell imaging. First, the biotinylated ligand binds to the B2R on the cell surface. Subsequently, a fluorescently labeled streptavidin molecule is introduced, which binds with high affinity to the biotin moiety, thereby enabling visualization of the receptor. This method offers flexibility in the choice of fluorophore and can provide signal amplification.
These application notes provide a comprehensive guide to using this compound for live cell imaging of the B2R, including detailed protocols, data interpretation, and troubleshooting.
Data Presentation
Table 1: Binding Affinities of Bradykinin and Analogs to the B2 Receptor
| Compound | Receptor | Cell Type/Tissue | Binding Affinity (Ki/Kd) | Reference |
| Bradykinin | Human B2 | CHO cells | ~0.1 - 1 nM | [1] |
| Bradykinin | Rat B2 | Rat Uterus | ~0.5 - 2 nM | [1] |
| Biotinylated Bradykinin Agonist | Bovine/Rodent B2 | Not specified | High Affinity | [2] |
| Hoe 140 (Antagonist) | Human B2 | Human Umbilical Vein | pKi 10.52 | [1] |
| FR173657 (Antagonist) | Human B2 | CHO cells | pKi 8.66 | [1] |
Note: Specific Ki or Kd values for this compound are not widely reported in literature, but studies confirm high-affinity binding to B2 receptors. The affinity can be influenced by the linker between bradykinin and biotin.
Table 2: Recommended Concentration Ranges for Live Cell Imaging
| Reagent | Concentration Range | Incubation Time | Temperature |
| This compound | 10 - 100 nM | 30 - 60 minutes | 4°C or 37°C |
| Streptavidin-Fluorophore | 1 - 10 µg/mL | 10 - 30 minutes | 4°C or Room Temperature |
Note: Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.
Signaling Pathways and Experimental Workflows
Bradykinin B2 Receptor Signaling Pathway
Upon binding of Bradykinin, the B2 receptor, a Gq-coupled GPCR, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events lead to various cellular responses, including vasodilation, inflammation, and cell proliferation.
Caption: Bradykinin B2 Receptor Signaling Cascade.
Experimental Workflow for Live Cell Imaging
The following workflow outlines the key steps for labeling and imaging the Bradykinin B2 receptor in live cells using this compound and a streptavidin-fluorophore conjugate.
Caption: Step-by-step experimental workflow.
Experimental Protocols
Protocol 1: Labeling of Cell Surface Bradykinin B2 Receptors
Materials:
-
Cells expressing Bradykinin B2 receptors (e.g., HEK293, CHO, or specific cell line of interest)
-
Glass-bottom imaging dishes or coverslips
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (agonist or antagonist)
-
Streptavidin conjugated to a fluorophore of choice (e.g., Alexa Fluor 488, Cy3, etc.)
-
Blocking buffer (e.g., PBS with 1% Bovine Serum Albumin - BSA)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
Cell Washing: On the day of the experiment, gently wash the cells twice with pre-warmed serum-free medium to remove any residual serum components.
-
This compound Incubation:
-
Dilute the this compound stock solution to the desired final concentration (e.g., 50 nM) in serum-free medium.
-
Incubate the cells with the this compound solution for 30-60 minutes. For studying receptor internalization, this step should be performed at 37°C. To label only surface receptors, perform this incubation at 4°C to inhibit endocytosis.
-
-
Removal of Unbound Ligand: Gently wash the cells three times with cold PBS to remove unbound this compound.
-
Streptavidin-Fluorophore Incubation:
-
Dilute the streptavidin-fluorophore conjugate to the recommended concentration (e.g., 5 µg/mL) in blocking buffer.
-
Incubate the cells with the streptavidin-fluorophore solution for 15-30 minutes at 4°C or room temperature, protected from light. It is recommended to perform this step at 4°C to minimize non-specific uptake.
-
-
Final Washes: Gently wash the cells three to five times with cold PBS to remove unbound streptavidin-fluorophore.
-
Imaging: Immediately proceed to live cell imaging. Add pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
Protocol 2: Live Cell Imaging and Receptor Internalization Assay
Materials:
-
Cells labeled according to Protocol 1
-
Fluorescence microscope equipped for live cell imaging (with environmental control: 37°C and 5% CO2)
-
Image analysis software
Procedure:
-
Microscope Setup: Equilibrate the microscope's environmental chamber to 37°C and 5% CO2.
-
Initial Imaging (Time Point 0):
-
Place the imaging dish on the microscope stage.
-
Quickly acquire initial images of the cells to visualize the initial cell surface labeling of the B2 receptors.
-
-
Inducing Internalization: If the initial labeling was performed at 4°C, to induce receptor internalization, replace the cold PBS with pre-warmed complete culture medium.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 5-10 minutes) for a desired duration (e.g., 60-120 minutes) to monitor the trafficking of the fluorescently labeled receptors from the plasma membrane into intracellular compartments.
-
Image Analysis:
-
Use image analysis software to quantify the internalization of the B2 receptors over time.
-
This can be done by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments at different time points.
-
Troubleshooting and Considerations
A critical consideration when using the this compound and streptavidin system for B2 receptor imaging is the potential for steric hindrance . The relatively large size of the streptavidin molecule (~53 kDa) may prevent its access to the biotinylated bradykinin bound within the receptor's binding pocket. Indeed, some studies have reported that a biotinylated B2R antagonist, when combined with fluorescent streptavidin, failed to produce a detectable signal, whereas a directly fluorescently labeled version of the same antagonist was successful for imaging.
Caption: Steric hindrance of streptavidin binding.
Troubleshooting Steps:
-
No Signal:
-
Steric Hindrance: As mentioned, this is a primary concern. Consider using a this compound analog with a long spacer arm between the peptide and the biotin moiety to increase the accessibility for streptavidin. Alternatively, a directly fluorescently labeled Bradykinin analog may be a more reliable option for imaging B2R.
-
Low Receptor Expression: Ensure that the chosen cell line expresses a sufficient number of B2 receptors. Overexpression systems may be necessary.
-
Inefficient Labeling: Optimize the concentrations of this compound and streptavidin-fluorophore, as well as incubation times.
-
-
High Background:
-
Non-specific Streptavidin Binding: Increase the number and duration of washing steps after streptavidin incubation. Include a blocking step with 1% BSA before adding the streptavidin conjugate.
-
Endogenous Biotin: While less common for surface labeling, if cells are permeabilized, streptavidin can bind to endogenous biotinylated proteins within the cell. Ensure cell membrane integrity is maintained during the labeling process.
-
Autofluorescence: Image cells before labeling to assess the level of natural autofluorescence and choose a fluorophore with a distinct emission spectrum.
-
Conclusion
The use of this compound in conjunction with fluorescently labeled streptavidin presents a versatile platform for the study of Bradykinin B2 receptor dynamics in live cells. While offering advantages in terms of signal amplification and fluorophore choice, researchers must be mindful of the potential for steric hindrance, which may impact the success of this labeling strategy. Careful optimization of the protocol and consideration of alternative approaches, such as directly labeled ligands, are key to obtaining reliable and insightful data in live cell imaging experiments.
References
- 1. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent and biotinylated probes for B2 bradykinin receptors: agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotin-Bradykinin for Flow Cytometry Analysis of Receptor Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin is a potent inflammatory mediator that exerts its effects through the activation of two distinct G protein-coupled receptors (GPCRs), the B1 and B2 bradykinin receptors.[1] The B2 receptor is constitutively expressed in a wide variety of tissues, while the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated during inflammation and tissue injury.[1][2] The differential expression of these receptors makes them attractive therapeutic targets for a range of pathologies, including pain, inflammation, and cancer.
This document provides a detailed protocol for the use of biotin-conjugated bradykinin (biotin-Bradykinin) to label and quantify B1 and B2 receptor expression on the cell surface using flow cytometry. This technique offers a sensitive and quantitative method to assess receptor expression levels in various cell populations, making it an invaluable tool for basic research and drug development.
Signaling Pathways
Bradykinin receptors are coupled to Gq and Gi proteins.[1] Activation of these receptors initiates a cascade of intracellular signaling events, primarily through the Gαq pathway, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including vasodilation, increased vascular permeability, and pain sensitization.[1]
Caption: Bradykinin B2 receptor signaling cascade.
Experimental Workflow
The general workflow for analyzing bradykinin receptor expression using this compound and flow cytometry involves several key steps: cell preparation, incubation with this compound, staining with a fluorescently-labeled streptavidin conjugate, and finally, data acquisition and analysis using a flow cytometer.
Caption: General workflow for flow cytometry analysis.
Data Presentation
The following table summarizes the expression of bradykinin receptors in commonly used cell lines. It is important to note that expression levels can vary depending on cell culture conditions and passage number.
| Cell Line | Receptor(s) Expressed | Expression Level | Reference |
| Recombinant Cell Lines | |||
| HEK293 | B1 (transfected) | High | |
| HEK293 | B2 (transfected) | High | |
| CHO | B1 or B2 (transfected) | High | |
| Endogenously Expressing Cell Lines | |||
| HUVEC | B2 | Moderate | |
| A549 | B2 | Moderate | |
| MCF-7 | B1 and B2 | Low to Moderate | |
| PC-3 | B2 | Moderate | |
| IMR-90 | B2 | Moderate |
Experimental Protocols
Materials and Reagents
-
Cells of interest: Suspension or adherent cells expressing bradykinin receptors.
-
This compound: Lyophilized powder, store at -20°C or -80°C.
-
Streptavidin-fluorophore conjugate: e.g., Streptavidin-PE, Streptavidin-APC. Choose a fluorophore compatible with the available flow cytometer.
-
Flow Cytometry Staining Buffer: PBS with 1% BSA and 0.1% sodium azide.
-
Unlabeled Bradykinin: For competition assays to determine specific binding.
-
Selective B1 and B2 receptor antagonists: (e.g., Des-Arg9-[Leu8]-Bradykinin for B1, HOE 140 for B2) for receptor subtype identification.
-
Propidium Iodide (PI) or other viability dye: To exclude dead cells from the analysis.
-
Flow cytometry tubes.
Protocol: Flow Cytometry Analysis of Bradykinin Receptor Expression
This protocol provides a general guideline. Optimization of incubation times and concentrations of this compound and streptavidin-fluorophore conjugate is recommended for each cell type and experimental setup.
-
Cell Preparation:
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution to avoid receptor damage.
-
For suspension cells, collect them by centrifugation.
-
Wash the cells once with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer and determine the cell concentration. Adjust the cell density to 1 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each flow cytometry tube.
-
For total binding: Add this compound to the desired final concentration. A good starting point is a concentration range of 1-100 nM.
-
For non-specific binding (control): In a separate tube, add a 100-fold molar excess of unlabeled bradykinin 10-15 minutes prior to adding this compound at the same concentration as for total binding.
-
For receptor subtype identification (optional): Pre-incubate cells with a selective B1 or B2 receptor antagonist before adding this compound.
-
Incubate the cells for 30-60 minutes at 4°C on a rocker or with occasional gentle mixing. Protect from light.
-
Wash the cells twice with 1 mL of ice-cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the pre-titered optimal concentration of the streptavidin-fluorophore conjugate.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of ice-cold Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Just before analysis, add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000 events in the live-cell gate).
-
Data Analysis
-
Gate on the live, single-cell population using forward scatter (FSC) and side scatter (SSC) characteristics, and by excluding PI-positive (dead) cells.
-
Analyze the fluorescence intensity of the streptavidin-fluorophore in the live-cell gate.
-
Specific binding can be calculated by subtracting the mean fluorescence intensity (MFI) of the non-specific binding sample from the MFI of the total binding sample.
-
The percentage of receptor-positive cells can be determined by setting a gate based on the negative control (cells stained with streptavidin-fluorophore only).
Conclusion
The use of this compound in conjunction with flow cytometry provides a robust and quantitative method for the analysis of bradykinin receptor expression. This application note and the accompanying protocols offer a comprehensive guide for researchers to successfully implement this technique in their studies. The ability to accurately quantify B1 and B2 receptor expression is crucial for advancing our understanding of their roles in health and disease and for the development of novel therapeutics targeting the bradykinin signaling pathway.
References
Application Notes and Protocols for Biotin-Bradykinin in Receptor Localization and Trafficking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing biotin-Bradykinin to investigate the localization and trafficking of the Bradykinin B2 receptor (B2R). The protocols detailed below are intended to offer standardized procedures for consistent and reproducible results in studying receptor pharmacology and dynamics.
Introduction
Bradykinin is a physiologically active peptide that exerts its effects through binding to G protein-coupled receptors, primarily the Bradykinin B2 receptor (B2R). The study of B2R localization and trafficking is crucial for understanding its role in various physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. This compound is a valuable tool for these studies, enabling sensitive and specific detection and quantification of B2R. The high affinity of the biotin-avidin/streptavidin interaction allows for robust detection in a variety of applications.
Data Presentation
The following table summarizes the binding affinity of a biotinylated bradykinin analog compared to its non-biotinylated counterpart.
| Ligand | IC50 (nM) for inhibiting [3H]-bradykinin binding | Notes |
| Biotinyl-[Lys]bradykinin (BLBK) | 28.9 ± 6 | Biotinylated analog of Kallidin ([Lys]bradykinin).[1] |
| [Lys]bradykinin | 3.2 ± 0.6 | Approximately 10-fold higher affinity than BLBK.[1] |
Signaling Pathway
Activation of the B2R by bradykinin initiates a cascade of intracellular signaling events. The receptor is coupled to Gq and Gi proteins. Gq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses. Gi activation, on the other hand, inhibits adenylyl cyclase.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocols
Synthesis of this compound
This protocol describes the solid-phase synthesis of a biotinylated bradykinin analog.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Biotin
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
DCM (Dichloromethane)
-
HPLC system
Procedure:
-
Swell Rink Amide resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Couple the Fmoc-protected amino acids sequentially according to the bradykinin sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) using HBTU and DIPEA as coupling reagents.
-
After the final amino acid coupling and Fmoc deprotection, couple biotin to the N-terminus of the peptide. Dissolve biotin in DMF with HBTU and DIPEA and add to the resin.
-
Wash the resin extensively with DMF and DCM.
-
Cleave the peptide from the resin and remove protecting groups using a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the this compound peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Receptor Binding Assay (Competition Assay)
This protocol is for determining the binding affinity of this compound to the B2 receptor using a competition binding assay with a radiolabeled ligand (e.g., [3H]-bradykinin).
Materials:
-
Cells or tissues expressing the Bradykinin B2 receptor
-
Binding buffer (e.g., 25 mM TES, 1 mM 1,10-phenanthroline, 0.1% BSA, pH 6.8)
-
[3H]-bradykinin (radioligand)
-
This compound (competitor)
-
Unlabeled bradykinin (for non-specific binding determination)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare cell membranes or whole cells expressing B2R.
-
In a series of tubes, add a constant concentration of [3H]-bradykinin.
-
Add increasing concentrations of this compound to the tubes.
-
For non-specific binding, add a high concentration of unlabeled bradykinin to a set of control tubes.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Fluorescence Microscopy for Receptor Localization
This protocol outlines the use of this compound and fluorescently labeled streptavidin to visualize B2R localization on the cell surface.
Materials:
-
Cells expressing B2R grown on coverslips
-
This compound
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Plate cells on sterile glass coverslips and culture until they reach the desired confluency.
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with this compound at a suitable concentration (e.g., 100 nM) in serum-free medium for 30-60 minutes at 4°C to allow binding but prevent internalization.
-
Wash the cells three times with ice-cold PBS to remove unbound this compound.
-
Incubate the cells with fluorescently labeled streptavidin (e.g., 1-5 µg/mL) in PBS for 30 minutes at 4°C in the dark.
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the localization of the B2 receptors using a fluorescence microscope.
Caption: Experimental Workflow for Receptor Localization.
Flow Cytometry for Receptor Trafficking (Internalization)
This protocol describes a method to quantify B2R internalization using this compound and flow cytometry.
Materials:
-
Cells expressing B2R in suspension
-
This compound
-
Fluorescently labeled streptavidin (e.g., Streptavidin-PE)
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in ice-cold FACS buffer.
-
Incubate the cells with this compound at a saturating concentration for 30-60 minutes at 4°C to label the surface receptors.
-
Wash the cells twice with ice-cold FACS buffer to remove unbound ligand.
-
Divide the cells into aliquots for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
To induce internalization, warm the cells to 37°C. For the 0-minute time point, keep the cells on ice.
-
At each time point, stop internalization by placing the cells on ice and adding ice-cold FACS buffer.
-
To detect the remaining surface receptors, incubate all samples with fluorescently labeled streptavidin for 30 minutes at 4°C in the dark.
-
Wash the cells twice with ice-cold FACS buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
-
The decrease in mean fluorescence intensity over time corresponds to the internalization of the B2R.
Caption: Receptor Trafficking and Internalization.
Conclusion
This compound is a versatile and powerful tool for studying the Bradykinin B2 receptor. The protocols provided here offer a starting point for researchers to investigate B2R localization, trafficking, and signaling. These methods can be adapted and optimized for specific cell types and experimental questions, contributing to a deeper understanding of bradykinin biology and its implications in health and disease.
References
Biotinylation of Bradykinin: A Step-by-Step Guide for Researchers
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step guide for the biotinylation of bradykinin, a potent vasodilator peptide involved in various physiological and pathological processes. The protocol details the materials, reagents, and procedures required for successful conjugation of biotin to bradykinin, purification of the biotinylated product, and characterization of its biological activity. This guide is intended to assist researchers in developing reliable tools for studying bradykinin receptor signaling and for use in various bioanalytical assays.
Introduction
Bradykinin is a nonapeptide that exerts its effects through the activation of two G protein-coupled receptors, the B1 and B2 receptors.[1] The bradykinin signaling pathway is implicated in inflammation, pain, and cardiovascular regulation.[2][3] Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a widely used technique in life sciences. The high-affinity interaction between biotin and avidin or streptavidin (Kd = 10⁻¹⁵ M) allows for sensitive detection and efficient purification of biotinylated molecules.[3]
Biotinylated bradykinin serves as a valuable tool for a variety of applications, including:
-
Receptor-ligand binding studies: Facilitating the detection and quantification of bradykinin receptor binding.
-
Immunoassays: Use in enzyme-linked immunosorbent assays (ELISAs) and Western blotting.[4]
-
Affinity purification: Isolating bradykinin receptors and their interacting partners.
-
Cell imaging: Visualizing the localization and trafficking of bradykinin receptors.
This guide provides a detailed protocol for the solution-phase biotinylation of bradykinin using an N-hydroxysuccinimide (NHS)-ester of biotin, which targets primary amines.
Quantitative Data Summary
The addition of a biotin moiety can potentially alter the biological activity of a peptide. It is crucial to characterize the biotinylated product to ensure it retains its desired function. The following table summarizes the binding affinity and functional activity of a biotinylated [Lys]-bradykinin analog compared to the unmodified peptide.
| Compound | Binding Affinity (IC50, nM) | Functional Activity (EC50, nM) |
| [Lys]Bradykinin | 3.2 ± 0.6 | 29 ± 8 |
| Biotinyl-[Lys]Bradykinin (BLBK) | 28.9 ± 6 | 129 ± 14 |
| Data from a study on biotinylated [Lys]bradykinin binding to guinea pig ileum homogenates and its contractile effect on isolated guinea pig smooth muscle. |
Experimental Protocols
This section provides a detailed methodology for the biotinylation of bradykinin in solution.
Materials and Reagents
-
Bradykinin (synthetic, high purity)
-
NHS-LC-Biotin (or other suitable NHS-ester of biotin)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction Buffer: 50 mM sodium phosphate buffer, pH 7.5 (or other amine-free buffer such as bicarbonate or HEPES at a pH range of 7-8.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns: Reversed-phase high-performance liquid chromatography (RP-HPLC) column (e.g., C18) or a desalting column.
-
HPLC system with UV detector
-
Lyophilizer
-
Standard laboratory equipment (vortex mixer, centrifuge, pH meter, etc.)
Biotinylation Reaction
The following protocol is for a typical small-scale biotinylation reaction. The amounts can be scaled up or down as needed.
-
Prepare Bradykinin Solution: Dissolve 1-5 mg of bradykinin in 1 mL of Reaction Buffer.
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-LC-Biotin in DMF or DMSO to a final concentration of 10 mM. For example, dissolve 4.5 mg of NHS-LC-Biotin in 1 mL of solvent.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the NHS-Biotin stock solution to the bradykinin solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing during incubation is recommended.
-
Quench Reaction: Stop the reaction by adding a final concentration of 50-100 mM of Quenching Buffer (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction). Incubate for 15 minutes at room temperature.
Purification of Biotinylated Bradykinin
Purification is essential to remove unreacted biotin, quenching reagent, and any side products. RP-HPLC is the recommended method for obtaining a highly pure product.
-
HPLC System Setup: Equilibrate the RP-HPLC system with a C18 column using a mobile phase of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Sample Injection: Inject the quenched reaction mixture onto the HPLC column.
-
Elution: Elute the bound peptides using a linear gradient of Solvent B (e.g., 5-95% over 30 minutes).
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peaks. The biotinylated bradykinin will typically elute slightly later than the unmodified bradykinin due to its increased hydrophobicity.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Product Recovery: Pool the pure fractions and lyophilize to obtain the final biotinylated bradykinin product as a powder.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the biotinylation of bradykinin.
Caption: Workflow for the biotinylation of bradykinin.
Bradykinin B2 Receptor Signaling Pathway
Bradykinin primarily signals through the B2 receptor, a G protein-coupled receptor (GPCR). The diagram below outlines the canonical signaling cascade initiated by bradykinin binding to its B2 receptor.
Caption: Bradykinin B2 receptor signaling pathway.
References
- 1. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunologic methods for quantitative estimation of small peptides and their application to bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Uses of Biotin-Bradykinin in Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-Bradykinin is a valuable molecular tool in pharmacology, serving as a biotinylated analog of the potent vasoactive peptide, bradykinin. This modification allows for the sensitive and specific detection, isolation, and characterization of bradykinin receptors, primarily the B2 receptor, which is constitutively expressed in a variety of tissues and plays a crucial role in inflammation, pain, and cardiovascular regulation.[1] The high-affinity interaction between biotin and streptavidin/avidin provides a robust system for a range of experimental applications, from receptor binding assays to the elucidation of complex signaling pathways.
These application notes provide detailed protocols for the use of this compound in key pharmacological experiments and summarize the current understanding of the bradykinin B2 receptor signaling cascade.
Data Presentation: Binding Affinities of Bradykinin Receptor Ligands
| Ligand | Receptor Subtype | Assay Type | Cell/Tissue Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Bradykinin | Human B2 | Radioligand Binding | CHO cells expressing hB2R | 1.2 | [3] | |
| Bradykinin | Human B2 | Radioligand Binding | Human Umbilical Vein | 18.3 | [4] | |
| Kallidin (Lys-Bradykinin) | Human B2 | Radioligand Binding | CHO cells expressing hB2R | 1.5 | [4] | |
| Icatibant (HOE 140) | Human B2 | Radioligand Binding | CHO cells expressing hB2R | 0.8 | ||
| FR173657 | Human B2 | Radioligand Binding | HEK293 cells | 8.7 | ||
| WIN 64338 | Human B2 | Radioligand Binding | IMR-90 cells | 64 |
Signaling Pathways
Bradykinin binding to the B2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling.
Experimental Protocols
Receptor Binding Assay (Competition Assay)
This protocol is adapted from standard radioligand binding assays and can be used to determine the binding affinity of unlabeled compounds by measuring their ability to compete with this compound for binding to the B2 receptor.
Materials:
-
Cell Membranes: Membranes from cells overexpressing the human Bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
This compound: At a concentration equal to its Kd (if unknown, a concentration that gives a robust signal should be determined empirically).
-
Streptavidin-coated plates: 96-well format.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Competitor Ligands: Serial dilutions of test compounds and a known B2 receptor ligand (e.g., unlabeled Bradykinin) as a positive control.
-
Detection Reagent: Europium-labeled anti-biotin antibody or streptavidin-HRP with a suitable substrate.
-
Plate reader capable of measuring the chosen detection signal.
Protocol:
-
Plate Preparation: Pre-coat a 96-well streptavidin plate according to the manufacturer's instructions.
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.
-
Assay Setup: In the streptavidin-coated plate, add the following in order:
-
25 µL of Assay Buffer (for total binding) or a high concentration of unlabeled Bradykinin (for non-specific binding).
-
25 µL of serially diluted unlabeled competitor ligand.
-
50 µL of this compound solution.
-
100 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 200 µL of ice-cold Wash Buffer.
-
Detection:
-
Add 100 µL of the detection reagent (e.g., Europium-labeled anti-biotin antibody or streptavidin-HRP substrate) to each well.
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition: Measure the signal in a plate reader.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
Pull-Down Assay for B2 Receptor Interaction Partners
This assay is designed to isolate the Bradykinin B2 receptor and its interacting proteins from a cell lysate using this compound as bait.
Materials:
-
Cells: Cells expressing the Bradykinin B2 receptor.
-
This compound.
-
Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Streptavidin-conjugated magnetic beads or agarose resin.
-
Wash Buffer: Lysis buffer with a lower detergent concentration.
-
Elution Buffer: High concentration of free biotin (e.g., 2-5 mM) or SDS-PAGE sample buffer.
-
Cell scraper, centrifuge, and magnetic rack (for magnetic beads).
Protocol:
-
Cell Stimulation and Lysis:
-
Treat cells with this compound (e.g., 100 nM for 10-30 minutes) to allow for receptor binding and complex formation.
-
Wash cells with ice-cold PBS to remove unbound ligand.
-
Lyse the cells with ice-cold Lysis Buffer and collect the lysate by scraping.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Bait Capture:
-
Pre-wash the streptavidin beads with Lysis Buffer.
-
Incubate the clarified cell lysate with the pre-washed streptavidin beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Collect the beads (using a magnetic rack or centrifugation).
-
Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using Elution Buffer. For mass spectrometry analysis, elution with a high concentration of free biotin is recommended. For Western blotting, elution with SDS-PAGE sample buffer is common.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the B2 receptor to confirm pull-down, and antibodies against suspected interacting partners.
-
Alternatively, the eluate can be subjected to mass spectrometry for the identification of novel interaction partners.
-
Receptor Internalization Assay
This protocol uses a cell-impermeable biotinylation reagent to label cell surface proteins, allowing for the quantification of receptor internalization upon stimulation with Bradykinin.
Materials:
-
Cells: Cells expressing the Bradykinin B2 receptor.
-
Bradykinin (unlabeled).
-
Sulfo-NHS-SS-Biotin: A membrane-impermeable, cleavable biotinylation reagent.
-
Quenching Buffer: e.g., PBS containing 100 mM glycine.
-
Lysis Buffer: (e.g., RIPA buffer) with protease inhibitors.
-
Streptavidin-agarose beads.
-
Glutathione solution (for cleaving biotin).
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Cell Surface Biotinylation:
-
Cool cells to 4°C to inhibit endocytosis.
-
Wash cells with ice-cold PBS.
-
Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C to label surface proteins.
-
Quench the reaction by washing with Quenching Buffer.
-
-
Internalization:
-
Warm the cells to 37°C and stimulate with Bradykinin for various time points (e.g., 0, 5, 15, 30 minutes).
-
A control group should remain at 4°C.
-
-
Removal of Surface Biotin:
-
Cool the cells back to 4°C.
-
Treat the cells with a reducing agent like glutathione to cleave the biotin from the proteins remaining on the cell surface. The internalized, biotinylated receptors will be protected from this cleavage.
-
Quench the glutathione reaction.
-
-
Cell Lysis and Affinity Purification:
-
Lyse the cells and clarify the lysate as described in the pull-down assay.
-
Incubate the lysate with streptavidin-agarose beads to capture the internalized, biotinylated receptors.
-
-
Analysis:
-
Wash the beads and elute the captured proteins.
-
Analyze the amount of internalized B2 receptor at each time point by Western blotting. A decrease in the surface receptor population or an increase in the internalized fraction indicates receptor internalization.
-
Conclusion
This compound is a versatile and powerful tool for the pharmacological investigation of the Bradykinin B2 receptor. The protocols outlined in these application notes provide a framework for characterizing ligand-receptor interactions, identifying protein-protein interactions, and studying the dynamics of receptor trafficking. The strong and specific interaction of the biotin tag with streptavidin-based detection and purification systems offers high sensitivity and low background, making it an invaluable reagent for advancing our understanding of bradykinin signaling in health and disease. Researchers are encouraged to optimize these protocols for their specific cellular systems and experimental goals.
References
- 1. Fluorescent and biotinylated probes for B2 bradykinin receptors: agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Biotin-Bradykinin Assays
Welcome to the technical support center for biotin-bradykinin assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on reducing non-specific binding.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
High Background in Western Blots or ELISAs
Issue: You are observing a high background signal across your membrane or plate, which obscures the specific signal from your this compound probe.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Blocking | Optimize blocking conditions. Increase the concentration or incubation time of the blocking agent. Consider using alternative blocking agents. (See Table 1 for a comparison of common blocking agents). |
| Endogenous Biotin | Tissues like the liver and kidney have high levels of endogenous biotin. Perform an avidin/biotin blocking step prior to incubation with your biotinylated probe.[1][2][3] |
| Non-specific Binding of Avidin/Streptavidin | Avidin can exhibit high non-specific binding due to its high isoelectric point and glycosylation.[4] Switch to streptavidin or a deglycosylated form of avidin, such as NeutrAvidin, which have lower non-specific binding.[4] Increase the ionic strength of your buffers (e.g., by adding NaCl to ~0.5 M) to reduce electrostatic interactions. |
| Cross-reactivity of Blocking Agent | Milk-based blockers contain endogenous biotin and should be avoided when using biotin-avidin/streptavidin detection systems. Use a biotin-free blocking agent like Bovine Serum Albumin (BSA). |
False Positives in Pull-Down Assays
Issue: You are identifying proteins that are not true interaction partners of the bradykinin receptor.
Possible Causes and Solutions:
| Cause | Solution |
| Non-specific Binding to Beads | The biotinylated molecule or other proteins are binding directly to the affinity matrix (e.g., streptavidin beads). Pre-clear the cell lysate by incubating it with unconjugated beads before adding the biotinylated bradykinin. This will remove proteins that non-specifically bind to the beads themselves. |
| Insufficient Washing | Non-specifically bound proteins are not being adequately removed. Increase the stringency of your wash steps by increasing the number of washes, the duration of each wash, or the concentration of salt and detergent in the wash buffer. |
| Hydrophobic Interactions | The peptide or linker may be interacting non-specifically with other proteins or surfaces. The inclusion of a hydrophilic PEG linker between biotin and bradykinin can help to reduce non-specific hydrophobic interactions by creating a steric shield. |
Low Signal-to-Noise Ratio
Issue: The specific signal is weak compared to the background noise, making data interpretation difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Antibody/Reagent Dilutions | The concentrations of your biotinylated bradykinin or detection reagents are not optimized. Titrate your biotinylated bradykinin and streptavidin-conjugate to find the optimal concentrations that maximize the specific signal while minimizing background. |
| Ineffective Blocking | The blocking buffer is not effectively preventing non-specific binding. Try different blocking agents. For example, if you are using BSA, consider trying casein or a specialized commercial blocking buffer. |
| High Endogenous Biotin in Sample | Your sample (e.g., cell lysate, tissue homogenate) has a high concentration of endogenous biotin, which is competing with your biotinylated probe. Implement an avidin/biotin blocking protocol before adding your biotinylated bradykinin. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in this compound assays?
A1: Non-specific binding in this compound assays can stem from several factors:
-
Endogenous Biotin: Many tissues and cells contain naturally occurring biotinylated proteins that can be detected by avidin or streptavidin, leading to a high background signal.
-
Properties of Avidin: Avidin is a glycoprotein with a high isoelectric point, which can lead to non-specific electrostatic and carbohydrate-mediated interactions with negatively charged molecules and lectins in your sample.
-
Hydrophobic Interactions: The this compound probe itself may have hydrophobic regions that can non-specifically interact with other proteins or surfaces.
-
Inadequate Blocking: Failure to sufficiently block all non-specific binding sites on your solid phase (e.g., membrane, plate, beads) can lead to high background.
Q2: When should I use streptavidin instead of avidin?
A2: It is generally recommended to use streptavidin over avidin in most applications. Streptavidin is not glycosylated and has a near-neutral isoelectric point, which significantly reduces the non-specific binding often observed with avidin. For even lower background, consider using deglycosylated forms of avidin like NeutrAvidin.
Q3: How can I block for endogenous biotin?
A3: A common method for blocking endogenous biotin involves a two-step process:
-
Incubate your sample with an excess of avidin or streptavidin to bind to all endogenous biotin.
-
Wash away the unbound avidin/streptavidin.
-
Incubate with an excess of free biotin to saturate the biotin-binding sites on the avidin/streptavidin that was added in the first step.
-
Wash thoroughly before proceeding with the addition of your biotinylated probe.
Several commercial kits are available for this purpose.
Q4: What are the best blocking agents to use?
A4: The choice of blocking agent can significantly impact non-specific binding. Here are some common options:
-
Bovine Serum Albumin (BSA): A widely used blocking agent, typically at concentrations of 0.1% to 2.0%.
-
Casein: Can be more effective than BSA in some cases. Use highly purified casein at 0.2% to 6% to avoid issues with residual biotin.
-
Fish Gelatin: A good alternative for reducing cross-reactivity with mammalian antibodies, as it does not contain mammalian proteins.
-
Commercial Blocking Buffers: These are often optimized, protein-free formulations designed for specific applications and can provide superior blocking efficiency.
Important: Avoid using non-fat dry milk as a blocking agent in biotin-based assays, as it contains endogenous biotin.
Q5: How does a PEG linker help in reducing non-specific binding?
A5: Incorporating a polyethylene glycol (PEG) linker between biotin and bradykinin can be beneficial. PEG is a hydrophilic and neutral polymer that forms a flexible "cloud" around the biotinylated molecule. This provides a steric shield that physically hinders non-specific interactions with other surfaces and proteins and reduces non-specific binding due to hydrophobic interactions.
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 0.1 - 2.0% (w/v) | Readily available, generally effective. | May not be sufficient for all applications; ensure it is biotin-free. |
| Highly Purified Casein | 0.2 - 6% (w/v) | Can be more effective than BSA for some applications. | Lower purity grades may contain biotin. |
| Non-fat Dry Milk | Not Recommended | Inexpensive and effective for general antibody-based assays. | Contains endogenous biotin, which will interfere with biotin-avidin/streptavidin detection. |
| Fish Gelatin | 0.5 - 2% (w/v) | Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies. | May not be as effective as other blocking agents for all applications. |
| Commercial Blocking Buffers | Varies | Optimized formulations, often protein-free, for specific applications with high signal-to-noise. | Can be more expensive. |
Experimental Protocols
Protocol: Endogenous Biotin Blocking
This protocol is essential when working with tissues or cells known to have high levels of endogenous biotin (e.g., liver, kidney).
-
Initial Blocking: Perform your standard protein-based blocking step (e.g., with 1% BSA in TBS for 1 hour).
-
Avidin Incubation: Prepare a solution of 0.1 mg/mL avidin or streptavidin in your wash buffer. Cover the sample with this solution and incubate for 15 minutes at room temperature.
-
Washing: Wash the sample three times for 5-10 minutes each with your wash buffer.
-
Biotin Incubation: Prepare a solution of 0.5 mg/mL free D-biotin in your wash buffer. Cover the sample with this solution and incubate for 15-30 minutes at room temperature.
-
Final Washing: Wash the sample three times for 5-10 minutes each with your wash buffer.
-
Proceed with Assay: Your sample is now ready for incubation with your this compound probe.
Protocol: Peptide Biotinylation
This is an example protocol for the biotinylation of a peptide like bradykinin.
-
Prepare Peptide Solution: Prepare a 1 mg/mL solution of bradykinin in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare Biotin Stock Solution: Dissolve an amine-reactive biotinylation reagent (e.g., NHS-PEG4-Biotin) in a compatible solvent (e.g., DMSO or PBS) to create a stock solution (e.g., 10-20 mM).
-
Biotinylation Reaction: Add the biotin stock solution to the peptide solution at a 3-5 fold molar excess of peptide to biotin. This helps to ensure the incorporation of a single biotin molecule per peptide.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Application: For many applications, the biotinylated peptide mixture can be used directly without desalting, as the excess free peptide will not bind to the streptavidin biosensor/beads. The biotin-peptide conjugate can be used at a concentration of 50-200 nM for initial experiments.
Visualizations
Bradykinin B2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Bradykinin B2 receptor.
Experimental Workflow for this compound Pull-Down Assay
Caption: General workflow for a this compound pull-down experiment.
Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting high background signals.
References
Technical Support Center: Optimizing Biotin-Bradykinin Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biotin-Bradykinin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular response to Bradykinin stimulation?
Bradykinin primarily binds to the Bradykinin B2 receptor, a G-protein coupled receptor (GPCR). This interaction activates the Gαq/11 signaling pathway, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[1] This calcium flux is a common and robust readout for B2 receptor activation in cell-based assays.[2][3]
Q2: Which cell lines are suitable for a this compound assay?
Cell lines that endogenously express or are engineered to overexpress the human Bradykinin B2 receptor are ideal. Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells stably expressing the B2 receptor.[1] Several companies offer ready-to-use frozen cells specifically designed for Bradykinin receptor assays, which can simplify the experimental setup.
Q3: What is a good starting concentration range for this compound in a cell assay?
Based on the known potency of unlabeled Bradykinin, a good starting point for this compound concentration is in the low nanomolar range. The reported EC50 (half-maximal effective concentration) for Bradykinin-induced calcium flux is approximately 2.18 nM.[2] Therefore, a concentration titration curve from 0.1 nM to 100 nM is recommended to determine the optimal concentration for your specific cell line and assay conditions.
Q4: How does the biotin tag affect the activity of Bradykinin?
Acylation of the amino-terminus of Bradykinin with a biotin derivative has been shown to produce ligands that bind with high affinity to B2 receptors and act as agonists, confirming that biotinylated Bradykinin can effectively activate the receptor. However, the size and linker of the biotin tag could potentially influence the binding affinity. It is therefore crucial to empirically determine the optimal concentration of your specific this compound conjugate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | 1. Suboptimal this compound concentration: The concentration may be too low to elicit a detectable response. | Titrate the this compound concentration over a wider range (e.g., 0.01 nM to 1 µM). |
| 2. Insufficient receptor expression: The cell line may not express enough B2 receptors. | Confirm receptor expression using a positive control like unlabeled Bradykinin or by Western blot. Consider using a cell line with higher receptor expression. | |
| 3. Inactive this compound: The this compound conjugate may have degraded or is of poor quality. | Use a fresh batch of this compound and verify its activity. | |
| 4. Issues with signal detection: Problems with the fluorescence plate reader, calcium indicator dye, or other detection reagents. | Ensure the plate reader settings are correct for your fluorescent dye (e.g., excitation/emission wavelengths). Use fresh detection reagents and validate the assay with a known agonist. | |
| High Background Signal | 1. Non-specific binding: The this compound may be binding to other cellular components or the assay plate. | Increase the number of wash steps after incubation with this compound. Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer. |
| 2. Autofluorescence: Cells or media components may be autofluorescent at the detection wavelength. | Use a phenol red-free medium for the assay. Measure the background fluorescence of cells and media alone and subtract it from the final signal. | |
| 3. Contaminated reagents: Reagents may be contaminated with fluorescent substances. | Use fresh, high-quality reagents. | |
| Poor Signal-to-Noise Ratio | 1. High cell-to-cell variability: Inherent biological noise can lead to inconsistent responses. | Increase the number of cells per well to average out the response. Optimize cell seeding density. |
| 2. Inconsistent pipetting: Inaccurate or inconsistent pipetting can lead to variability between wells. | Use calibrated pipettes and ensure proper pipetting technique. | |
| 3. Edge effects in the microplate: Wells at the edge of the plate can behave differently due to temperature or evaporation gradients. | Avoid using the outer wells of the microplate for critical samples. | |
| Inconsistent Results between Experiments | 1. Variation in cell passage number: Cell characteristics can change with repeated passaging. | Use cells within a consistent and low passage number range for all experiments. |
| 2. Different batches of reagents: Lot-to-lot variability in reagents can affect results. | Use the same batch of critical reagents (e.g., this compound, cells, serum) for a set of related experiments. | |
| 3. Incomplete removal of previous reagents: Residual reagents from one step can interfere with the next. | Ensure thorough washing between steps. |
Quantitative Data Summary
Table 1: Ligand Binding Affinities for Bradykinin Receptors
| Ligand | Receptor | Assay Type | Ki (nM) | Reference |
| Bradykinin | B2 | Radioligand Binding | 0.798 | |
| Bradykinin | B2 | Radioligand Binding | 0.67 | |
| Bradykinin | B2 | Radioligand Binding | 0.24 |
Table 2: Effective Concentrations of Bradykinin in Functional Assays
| Ligand | Assay Type | Cell Line | EC50 | Reference |
| Bradykinin | Calcium Flux | HiTSeeker BDKRB2 | 2.18 nM | |
| Bradykinin | β-arrestin Recruitment | HiTSeeker BDKRB2 | 5.21 nM | |
| Bradykinin | Calcium Flux | Bovine Tracheal Smooth Muscle | ~2.0 nM (log EC50 = -8.7 M) |
Experimental Protocols
Protocol 1: Calcium Flux Assay for this compound Activity
This protocol describes a method to measure the activation of the Bradykinin B2 receptor by monitoring intracellular calcium changes.
Materials:
-
HEK293 cells stably expressing the human Bradykinin B2 receptor (HEK293-B2R)
-
This compound
-
Unlabeled Bradykinin (as a positive control)
-
Fluo-4 Direct™ Calcium Assay Kit (or similar)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader with appropriate filters (e.g., Ex/Em: 494/516 nm for Fluo-4)
Methodology:
-
Cell Seeding: Seed HEK293-B2R cells into a 96-well plate at a density of 40,000-60,000 cells per well and culture overnight to allow for adherence.
-
Dye Loading: The following day, remove the culture medium and add the Fluo-4 Direct™ calcium indicator dye to each well according to the manufacturer's instructions. Typically, this involves a 1-hour incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and unlabeled Bradykinin in HBSS with 20 mM HEPES. A typical concentration range to test would be from 0.1 nM to 100 nM.
-
Signal Measurement: a. Place the plate in the fluorescence plate reader. b. Measure the baseline fluorescence for 10-20 seconds. c. Add the prepared this compound or unlabeled Bradykinin dilutions to the wells. d. Immediately begin measuring the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes to capture the calcium flux.
-
Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium. Calculate the peak fluorescence signal for each concentration and plot a dose-response curve to determine the EC50 value.
Visualizations
Caption: Bradykinin B2 receptor signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
troubleshooting low signal in biotin-Bradykinin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in biotin-bradykinin experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses common problems encountered during this compound binding assays that can lead to weak or no signal.
Question 1: Why is my signal weak or completely absent?
A weak or absent signal is one of the most common issues. The problem can typically be traced to reagents, assay setup, or the experimental protocol.
Possible Causes & Solutions:
-
Inactive Reagents:
-
Streptavidin-HRP Conjugate: The enzyme may have lost activity. Avoid using buffers containing sodium azide, as it inhibits horseradish peroxidase (HRP) activity[1][2]. Ensure the conjugate has been stored correctly at 2-8°C and has not been frozen[2]. Prepare fresh working solutions for each experiment[3].
-
TMB Substrate: The substrate is light-sensitive; ensure it has been stored in the dark and is not expired[3].
-
This compound Peptide: The peptide may have degraded. Ensure it is stored lyophilized at -20°C and protected from repeated freeze-thaw cycles. Reconstitute fresh for each experiment if possible.
-
-
Incorrect Reagent Concentrations:
-
Streptavidin-HRP: The concentration may be too low. Optimize the dilution for your specific assay; a general starting point is a 1:1000 dilution, but the optimal range can be from 1:2,500 to 1:10,000.
-
This compound: The concentration might be below the detection limit of the assay. Decrease the dilution factor or concentrate the sample.
-
-
Suboptimal Incubation Times & Temperatures:
-
Binding Steps: Incubation times may be too short for the binding to reach equilibrium. Consider increasing the incubation time for the this compound or the streptavidin-HRP step, for instance, to 60 minutes at room temperature or overnight at 4°C. The optimal temperature can range from 2°C to 40°C, but binding characteristics can change, with the interaction being entropically driven at lower temperatures and enthalpically driven at higher temperatures.
-
-
Inefficient Biotin-Streptavidin Binding:
-
Steric Hindrance: The biotin molecule on the bradykinin peptide may be inaccessible to the streptavidin due to the peptide's conformation or its proximity to the peptide backbone. This can result in markedly reduced signals or false negatives. Using a biotinylated bradykinin analog with a spacer arm, such as omega-amino caproic acid, can mitigate this issue.
-
-
Assay Setup Errors:
-
Reagents Added Incorrectly: Ensure all reagents are added in the correct order as specified by the protocol.
-
Positive Control Failure: If the positive control is also showing no signal, the issue likely lies with the common reagents (e.g., Streptavidin-HRP, substrate) or the plate reader settings.
-
Question 2: Why is the background signal in my assay too high?
High background can mask a weak positive signal, reducing the overall signal-to-noise ratio of the assay.
Possible Causes & Solutions:
-
Insufficient Washing: Inadequate washing can leave unbound Streptavidin-HRP or other reagents in the wells. Increase the number of wash steps and ensure wells are completely aspirated between washes. Adding a 30-second soak step during each wash can also be effective.
-
Concentrated Streptavidin-HRP: Using a concentration of Streptavidin-HRP that is too high can lead to non-specific binding. Titrate the conjugate to find the optimal concentration that gives a strong signal with low background.
-
Ineffective Blocking: Non-specific binding sites on the microplate wells may not be fully blocked.
-
Increase the concentration of the blocking agent (e.g., 1-5% BSA) or the incubation time.
-
Avoid using nonfat dry milk or casein in antibody/reagent diluents as they can contain endogenous biotin, which will interfere with the assay.
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated. Use fresh, sterile buffers and solutions.
Question 3: My results are not reproducible between assays. What could be the cause?
Poor assay-to-assay reproducibility can stem from variations in reagents, protocol execution, or environmental conditions.
Possible Causes & Solutions:
-
Inconsistent Reagent Preparation:
-
Standards and Peptides: Avoid repeated freeze-thaw cycles of the this compound stock solution. Prepare fresh dilutions of standards and reagents for each assay from a master stock.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Ensure pipettes are properly calibrated and use proper pipetting techniques.
-
Variable Incubation Times and Temperatures: Minor differences in incubation periods or temperature can affect binding kinetics. Use a timer and ensure a stable temperature environment, potentially by using an incubator.
-
"Edge Effects": Wells on the edge of the plate can evaporate more quickly, leading to higher concentrations and aberrant results. Ensure plates are properly sealed during incubations and consider not using the outermost wells for critical samples.
Data Presentation: Quantitative Assay Parameters
The following tables provide recommended starting concentrations and conditions. These should be optimized for your specific experimental setup.
Table 1: Recommended Reagent Concentrations & Dilutions
| Reagent | Typical Concentration/Dilution | Notes |
| This compound | 1 nM - 10 µM | Optimal concentration is dependent on receptor affinity and density. An IC50 of ~29 nM has been reported in some systems. |
| Streptavidin-HRP | 1:1000 to 1:10,000 dilution (typically 0.1 - 1 µg/mL) | Titration is critical. High concentrations increase background. |
| Blocking Agent (BSA) | 1% - 5% (w/v) | Effective for blocking non-specific sites. Ensure it is free of endogenous biotin. |
| Detergent (Tween 20) | 0.05% - 0.1% (v/v) in wash buffer | Helps to reduce non-specific binding and high background. |
Table 2: Typical Incubation Parameters
| Step | Duration | Temperature | Notes | | :--- | :--- | :--- | | Blocking | 1-2 hours | Room Temperature (20-25°C) or 37°C | Ensures complete blocking of non-specific sites. | | this compound Binding | 1-3 hours or Overnight | Room Temperature or 4°C | Longer incubation at 4°C may increase binding and is suitable for determining equilibrium binding. | | Streptavidin-HRP Incubation | 30-60 minutes | Room Temperature | Protect from light. Avoid prolonged incubation to minimize background. | | TMB Substrate Development | 5-30 minutes | Room Temperature | Protect from light. Monitor color development and stop the reaction when appropriate. |
Experimental Protocols
Protocol 1: Competitive this compound Binding Assay
This protocol describes a competitive binding assay to measure the affinity of a test compound for a bradykinin receptor (e.g., B2R) expressed on cell membranes.
Materials:
-
Cell membranes expressing the target bradykinin receptor
-
This compound (with spacer arm)
-
Unlabeled bradykinin or test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% Tween 20
-
Streptavidin-HRP conjugate
-
TMB Substrate and Stop Solution
-
High-binding 96-well microplate
Methodology:
-
Membrane Coating: Dilute cell membranes to the desired concentration (e.g., 5-10 µ g/well ) in Assay Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C. (Alternatively, the assay can be performed in solution with subsequent filtration).
-
Washing: Wash the plate 3 times with 200 µL/well of ice-cold Wash Buffer to remove unbound membranes.
-
Blocking: Add 200 µL/well of Assay Buffer (containing 1-3% BSA) and incubate for 2 hours at room temperature to block non-specific binding sites.
-
Competitive Binding:
-
Add 25 µL of Assay Buffer (for total binding) or a high concentration of unlabeled bradykinin (for non-specific binding).
-
Add 25 µL of serially diluted test compounds to the remaining wells.
-
Add 50 µL of a fixed concentration of this compound to all wells. This concentration should ideally be at or below the Kd for the receptor.
-
Incubate for 2-3 hours at room temperature with gentle agitation.
-
-
Washing: Wash the plate 5 times with 200 µL/well of Wash Buffer.
-
Streptavidin-HRP Incubation: Add 100 µL/well of Streptavidin-HRP diluted in Assay Buffer (e.g., 1:5000). Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the plate 5 times with 200 µL/well of Wash Buffer.
-
Signal Detection:
-
Add 100 µL/well of TMB Substrate. Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 100 µL/well of Stop Solution.
-
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the non-specific binding signal from all other readings. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.
Visualizations
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 receptor signaling cascade.
Experimental Workflow for this compound Binding Assay
Caption: General experimental workflow for a plate-based assay.
Troubleshooting Decision Tree for Low Signal
Caption: A logical guide for troubleshooting low signal issues.
References
Technical Support Center: Biotin-Bradykinin Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of biotin-Bradykinin solutions. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the integrity and successful application of this critical reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a sealed container with a desiccant to prevent degradation from moisture and oxidation.[1][2] Under these conditions, the peptide can be stable for several years.[1] For short-term storage of a few days to weeks, 4°C is acceptable.[2][3]
Q2: What is the best way to reconstitute lyophilized this compound?
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as peptides are often hygroscopic. Briefly centrifuge the vial to ensure all the powder is at the bottom. Reconstitute using a sterile, appropriate solvent such as sterile distilled water, PBS, or a buffer with a slightly acidic pH (5-6).
Q3: How should I store this compound solutions?
Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to a week), solutions can be kept at 4°C. For long-term storage, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. The stability of solutions can range from weeks to months depending on the storage conditions and the peptide sequence.
Q4: Which amino acids in a peptide sequence can affect its stability?
Peptides containing cysteine, methionine, tryptophan, asparagine, and glutamine are more prone to degradation through oxidation or other chemical reactions, which can shorten their shelf life.
Q5: Can the biotin-protein bond cleave in solution?
Yes, studies have shown that the bond between biotin and a protein can be susceptible to cleavage in human plasma through both enzymatic and non-enzymatic mechanisms. This is an important consideration for in vivo studies or assays involving plasma samples.
Troubleshooting Guides
Problem 1: Low or No Signal in this compound Binding Assays
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure proper storage of lyophilized powder and reconstituted solutions (see FAQs). Avoid multiple freeze-thaw cycles. Prepare fresh solutions for critical experiments. |
| Steric Hindrance | The biotin moiety may be inaccessible to streptavidin/avidin due to the peptide's conformation. Ensure a flexible spacer, like 6-aminocaproic acid (Ahx), is included between biotin and the peptide. |
| Inefficient Biotinylation | If you are performing the biotinylation yourself, confirm the success of the labeling using techniques like mass spectrometry. |
| Incorrect Assay Buffer | Ensure the pH and composition of your assay buffer are compatible with the biotin-streptavidin interaction and the biological activity of Bradykinin. |
| Insufficient Incubation Time | Optimize the incubation time for the binding of this compound to its receptor or streptavidin. |
Problem 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | Include a blocking agent (e.g., BSA) in your buffers. Optimize washing steps to remove unbound this compound. |
| Contaminated Reagents | Use high-purity, sterile reagents and solvents for reconstitution and in your assays. |
| Excess this compound | Titrate the concentration of this compound to find the optimal concentration that gives a good signal-to-noise ratio. |
Data Presentation
Table 1: General Storage Recommendations for Biotinylated Peptides
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term (Years) | Store in a sealed container with desiccant. |
| 4°C | Short-term (Days to Weeks) | Protect from moisture. | |
| Room Temperature | Very Short-term (Days) | Generally stable for shipping. | |
| Reconstituted Solution | -20°C to -80°C | Up to several months | Aliquot to avoid freeze-thaw cycles. |
| 4°C | Up to 1 week | Use of sterile buffers is critical. |
Note: The stability of this compound in solution is sequence-dependent and can be influenced by the solvent and pH.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature in a desiccator before opening.
-
Centrifugation: Briefly centrifuge the vial at low speed (e.g., 12,000 x g for 20 seconds) to ensure all the powder is at the bottom of the vial.
-
Solvent Addition: Using a sterile syringe or pipette, add the desired volume of a sterile solvent (e.g., sterile distilled water or PBS, pH 5-7) to achieve the target concentration.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
Aliquoting and Storage: If not for immediate use, aliquot the solution into single-use, sterile tubes and store at -20°C or -80°C.
Protocol 2: Biotin-Streptavidin Binding Assay (ELISA-based)
-
Coating: Coat a 96-well microplate with streptavidin and incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Binding: Add serial dilutions of the this compound solution to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound peptide.
-
Detection: Add a primary antibody against Bradykinin and incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add an HRP substrate (e.g., TMB).
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway.
References
preventing biotin interference in biotin-Bradykinin assays
Welcome to the Technical Support Center for Biotin-Bradykinin Assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent biotin interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is biotin interference in a this compound assay?
A1: A this compound assay is a type of competitive immunoassay used to measure the concentration of bradykinin in a sample. In this assay, biotinylated bradykinin competes with the bradykinin in the sample for binding to a limited number of anti-bradykinin antibodies. The antibody-bound biotinylated bradykinin is then detected using streptavidin conjugated to a reporter molecule.
Biotin interference occurs when there is an excess of free biotin in the sample, typically from patient supplementation.[1][2] This free biotin competes with the biotinylated bradykinin for binding to streptavidin, leading to a reduced signal. In a competitive assay, a lower signal is incorrectly interpreted as a higher concentration of bradykinin in the sample, resulting in falsely elevated readings.[1][3]
Q2: Why are competitive immunoassays, like the this compound assay, susceptible to this type of interference?
A2: Competitive immunoassays are particularly vulnerable to biotin interference because the signal generated is inversely proportional to the concentration of the analyte (bradykinin) in the sample.[3] When excess free biotin from a sample saturates the streptavidin binding sites, it prevents the biotinylated bradykinin-antibody complex from binding and generating a signal. This decrease in signal is misinterpreted as a high concentration of bradykinin, leading to inaccurate, falsely high results.
Q3: What are the common sources of biotin that can cause interference?
A3: The primary source of interfering biotin is high-dose supplementation for various health and cosmetic purposes, such as promoting hair, skin, and nail growth. While normal dietary intake of biotin is generally not high enough to cause interference, supplements can elevate plasma biotin concentrations significantly. Patients undergoing treatment for certain medical conditions, such as multiple sclerosis, may also be prescribed high doses of biotin.
Q4: What are the tell-tale signs of potential biotin interference in my assay results?
A4: Suspect biotin interference if you observe:
-
Bradykinin levels that are unexpectedly high and do not align with the clinical picture or other physiological markers.
-
High variability or poor reproducibility in your results.
-
Non-linear results upon serial dilution of the sample.
Troubleshooting Guide
Issue: Unexpectedly High Bradykinin Concentrations
If your this compound assay yields results that are physiologically improbable or inconsistent with other data, consider the possibility of biotin interference.
Step 1: Investigate Sample Source
-
Action: In a clinical research setting, review the subject's history for high-dose biotin supplementation. In a pre-clinical setting, ensure that animal feed or other administered substances are not fortified with high levels of biotin.
-
Recommendation: If biotin supplementation is confirmed, it is advised to have the subject discontinue biotin use for a period of time before re-testing. The necessary washout period can vary depending on the dose and individual patient factors, but a common recommendation is to wait at least 72 hours for individuals on high-dose therapy.
Step 2: Sample Dilution
-
Action: Perform a serial dilution of the sample and re-run the assay.
-
Expected Outcome: If biotin interference is present, the apparent bradykinin concentration will not decrease linearly with dilution.
-
Limitation: While this can indicate interference, it may not completely eliminate it, especially at high biotin concentrations.
Step 3: Biotin Depletion from the Sample
-
Action: Treat the sample to remove or neutralize free biotin before performing the assay. The most common method is to use streptavidin-coated magnetic beads.
-
Rationale: The high affinity of streptavidin for biotin allows for the capture and removal of free biotin from the sample matrix.
Experimental Protocols
Protocol 1: Biotin Depletion using Streptavidin-Coated Magnetic Beads
This protocol describes a general procedure for removing biotin from serum or plasma samples prior to a this compound assay.
Materials:
-
Streptavidin-coated magnetic beads
-
Magnetic stand
-
Binding/Wash Buffer (e.g., PBS with 0.1% BSA)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer by vortexing.
-
Aliquot the desired amount of bead slurry into a clean microcentrifuge tube.
-
Place the tube on a magnetic stand to pellet the beads.
-
Carefully aspirate and discard the supernatant.
-
Remove the tube from the magnetic stand and add Binding/Wash Buffer. Vortex gently to resuspend the beads.
-
Repeat the wash step two more times.
-
-
Biotin Depletion:
-
After the final wash, resuspend the beads in a volume of Binding/Wash Buffer equal to the original volume of the bead slurry.
-
Add the serum or plasma sample to the prepared beads.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
Place the tube on the magnetic stand to pellet the beads.
-
Carefully collect the supernatant, which is now the biotin-depleted sample.
-
-
Assay:
-
Use the biotin-depleted supernatant in your this compound assay according to the manufacturer's instructions.
-
Protocol 2: Generalized Competitive ELISA for Bradykinin
This protocol outlines the general steps for a competitive ELISA, which is the basis for this compound assays.
Procedure:
-
Coating: A microtiter plate is pre-coated with a specific amount of anti-bradykinin antibody.
-
Blocking: Any remaining non-specific binding sites on the plate are blocked.
-
Competition: The sample containing unknown amounts of bradykinin and a fixed amount of biotinylated bradykinin are added to the wells. They compete for binding to the coated antibody.
-
Washing: The plate is washed to remove any unbound bradykinin and biotinylated bradykinin.
-
Detection: A streptavidin-enzyme conjugate is added, which binds to the biotinylated bradykinin that is bound to the antibody.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Measurement: The intensity of the color is measured using a plate reader. The concentration of bradykinin in the sample is inversely proportional to the color intensity.
Quantitative Data Summary
The following table summarizes the impact of various biotin concentrations on competitive immunoassays, which is analogous to a this compound assay.
| Biotin Concentration (ng/mL) | Average Increase in Measured Value (%) |
| 10 | 20.8% |
| 50 | Significant increase observed |
| 100 | 35.8% |
| 150 | 50.1% |
Note: These values are averaged from several different competitive immunoassays and should be considered as a general guide. The exact impact of biotin interference can vary between specific assays.
Visualizations
Bradykinin Signaling Pathway
Bradykinin is a potent inflammatory mediator that exerts its effects by binding to B1 and B2 receptors, which are G protein-coupled receptors. This interaction triggers a cascade of intracellular signaling events.
Caption: Bradykinin signaling through the B2 receptor.
Experimental Workflow: this compound Competitive ELISA
The following diagram illustrates the workflow of a typical competitive ELISA used for bradykinin measurement.
Caption: Workflow of a this compound competitive ELISA.
Logical Relationship: How Biotin Causes Interference
This diagram explains the logical steps leading to falsely elevated results in a this compound assay due to biotin interference.
Caption: The mechanism of biotin interference in competitive assays.
References
Technical Support Center: Optimizing Biotin-Bradykinin Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in biotin-Bradykinin binding experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise ratio in a this compound binding assay?
A1: A low signal-to-noise ratio can stem from several factors, including high non-specific binding of the biotinylated Bradykinin or the detection reagents (e.g., streptavidin-conjugate), low specific binding of this compound to its receptor, interference from endogenous biotin in cell or tissue samples, and issues with the detection substrate or instrumentation.[1][2]
Q2: Which is better to use for detection: avidin, streptavidin, or neutravidin?
A2: For most applications, streptavidin or neutravidin are preferred over avidin. Avidin is a glycoprotein with a high isoelectric point (pI ~10), which can lead to significant non-specific binding through electrostatic and carbohydrate-lectin interactions.[3] Streptavidin, being non-glycosylated and having a near-neutral pI, exhibits lower non-specific binding.[3] Neutravidin is a deglycosylated form of avidin with a neutral pI, further reducing non-specific interactions.[3]
Q3: How can I minimize non-specific binding of my biotinylated Bradykinin peptide?
A3: To minimize non-specific binding of your biotinylated peptide, it is crucial to optimize your blocking steps using inert proteins like Bovine Serum Albumin (BSA) or casein. Additionally, including a non-ionic detergent such as Tween-20 (0.05-0.1%) in your washing buffers can help reduce hydrophobic interactions. Optimizing the concentration of the biotinylated peptide and the incubation time are also critical steps.
Q4: What is endogenous biotin, and how can I block it?
A4: Endogenous biotin is naturally present in many cell types and tissues, particularly those with high metabolic activity like the liver and kidney. This can be a significant source of background noise in biotin-streptavidin-based assays. To block endogenous biotin, you can pre-incubate your samples with an excess of unlabeled streptavidin, followed by an incubation with free biotin to saturate all biotin-binding sites on the streptavidin.
Q5: Does the spacer arm between biotin and Bradykinin affect the binding?
A5: Yes, the length and composition of the spacer arm can significantly impact the binding of biotinylated Bradykinin to its receptor. A spacer arm, such as polyethylene glycol (PEG), can reduce steric hindrance, allowing for better access of the biotinylated ligand to the receptor's binding pocket and improving the interaction with streptavidin. The optimal spacer length often needs to be determined empirically.
Troubleshooting Guides
Issue 1: High Background Across the Entire Plate
| Potential Cause | Recommended Solution |
| Ineffective Blocking | Optimize the blocking buffer. Test different blocking agents such as 1-5% BSA, 0.5-2% casein, or commercial blocking solutions. Increase the blocking incubation time to at least 1-2 hours at room temperature or overnight at 4°C. |
| Non-Specific Binding of Streptavidin-Conjugate | Use streptavidin or neutravidin instead of avidin. Ensure the blocking buffer does not contain endogenous biotin (e.g., avoid crude BSA fractions or non-fat dry milk). Titrate the concentration of the streptavidin-conjugate to find the optimal balance between signal and background. |
| Endogenous Biotin | If working with cell lysates or tissue sections, perform an endogenous biotin blocking step using a sequential incubation with avidin/streptavidin and then free biotin. |
| Contaminated Reagents or Buffers | Prepare fresh buffers with high-purity water and reagents. Filter-sterilize buffers to remove potential microbial contamination that can cause autofluorescence. |
| Plate Autofluorescence | For fluorescence-based assays, consider using plates with low autofluorescence, such as black-walled, clear-bottom plates. |
Issue 2: Weak or No Specific Signal
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Ensure the cell line used expresses a sufficient number of Bradykinin B2 receptors on the cell surface. This can be verified by qPCR or western blotting. |
| Inactive this compound | Verify the integrity and binding activity of the biotinylated Bradykinin. The biotinylation process may have altered the peptide's conformation and its ability to bind the receptor. |
| Suboptimal Assay Conditions | Optimize incubation times and temperatures for the this compound binding step. Also, check the pH and ionic strength of the assay buffer. |
| Insufficient Washing | While extensive washing is good for reducing background, overly stringent or prolonged washing steps can lead to the dissociation of specifically bound ligand. Optimize the number and duration of wash steps. |
| Detection Reagent Issues | Ensure the streptavidin-enzyme conjugate is active and used at the optimal concentration. For fluorescent streptavidin, check for photobleaching. |
Data Presentation
Table 1: Comparison of Biotin-Binding Proteins
| Protein | Source | Glycosylation | Isoelectric Point (pI) | Non-Specific Binding |
| Avidin | Egg White | Yes | ~10.0 | High |
| Streptavidin | Streptomyces avidinii | No | ~5.0-6.0 | Low |
| NeutrAvidin | Deglycosylated Avidin | No | ~6.3 | Very Low |
Table 2: Common Blocking Agents for Biotin-Based Assays
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Inexpensive, readily available. | Can contain endogenous biotin; potential for cross-reactivity with anti-bovine antibodies. |
| Casein/Non-Fat Dry Milk | 0.5-5% | Effective blocker, inexpensive. | Contains endogenous biotin; may interfere with some antibody-antigen interactions. |
| Fish Skin Gelatin | 0.1-1% | Does not cross-react with mammalian antibodies; low in biotin. | May not be as effective as other protein blockers for all applications. |
| Commercial Protein-Free Blockers | Varies | Biotin-free, consistent performance. | More expensive than traditional protein-based blockers. |
Experimental Protocols
Detailed Methodology: Cell-Based Fluorescent this compound Binding Assay
This protocol describes a method to quantify the binding of biotinylated Bradykinin to its receptor on the surface of adherent cells.
Materials:
-
Cells expressing Bradykinin B2 receptor (e.g., HEK293 or CHO cells)
-
Black-walled, clear-bottom 96-well cell culture plates
-
Biotinylated Bradykinin (with a PEG spacer arm)
-
Unlabeled Bradykinin
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
Blocking Buffer (e.g., Assay Buffer with 1% BSA)
-
Streptavidin-Phycoerythrin (PE) or other fluorescently labeled streptavidin
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a humidified CO2 incubator.
-
Cell Washing: Gently aspirate the culture medium and wash the cells twice with 200 µL/well of Assay Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature.
-
Ligand Incubation:
-
Total Binding: Add biotinylated Bradykinin at various concentrations (e.g., 0.1 nM to 100 nM) diluted in Assay Buffer.
-
Non-Specific Binding: In a separate set of wells, add the same concentrations of biotinylated Bradykinin along with a high concentration of unlabeled Bradykinin (e.g., 10 µM).
-
Incubate the plate for 1-2 hours at 4°C or room temperature with gentle agitation.
-
-
Washing: Aspirate the ligand solutions and wash the cells three to five times with 200 µL/well of cold Wash Buffer.
-
Streptavidin Incubation: Add 100 µL/well of fluorescently labeled streptavidin (e.g., Streptavidin-PE) diluted in Assay Buffer to all wells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Aspirate the streptavidin solution and wash the cells three to five times with 200 µL/well of cold Wash Buffer.
-
Cell Fixation (Optional but Recommended): Add 100 µL/well of 4% paraformaldehyde and incubate for 15 minutes at room temperature. Wash twice with PBS.
-
Signal Detection: Add 100 µL/well of PBS and read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis:
-
Subtract the non-specific binding signal from the total binding signal to obtain the specific binding.
-
Plot the specific binding versus the concentration of biotinylated Bradykinin and perform a non-linear regression analysis to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).
-
Mandatory Visualization
References
Technical Support Center: Best Practices for Handling and Storing Biotinylated Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of biotinylated peptides. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and performance of your biotinylated peptides in various applications.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized biotinylated peptides?
A1: For long-term storage, lyophilized biotinylated peptides should be stored at -20°C or preferably at -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[1][2][3][4][5] When stored correctly, they can be stable for several years. For short-term storage (days to weeks), they can be kept at 4°C.
Q2: What is the best way to handle lyophilized peptides upon receipt?
A2: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide, as they are often hygroscopic. Failure to do so can introduce moisture, which will reduce the stability of the peptide. It is also recommended to briefly centrifuge the vial to pellet all the powder at the bottom before reconstitution.
Q3: How should I reconstitute my biotinylated peptide?
A3: The solubility of a peptide is highly dependent on its amino acid sequence. It is always best to test the solubility of a small aliquot first.
-
For hydrophilic peptides: Start by attempting to dissolve the peptide in sterile, distilled water or a buffer such as PBS (pH 7.4).
-
For acidic peptides (net negative charge): If insoluble in water, try a basic buffer or add a small amount of 0.5% ammonium hydroxide.
-
For basic peptides (net positive charge): If insoluble in water, an acidic solvent like 10-30% acetic acid is recommended.
-
For hydrophobic peptides: Dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration. Note that DMSO may oxidize peptides containing methionine or free cysteine.
Q4: How should I store biotinylated peptides in solution?
A4: Storing peptides in solution is not recommended for long periods. If necessary, peptide solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or -80°C. For peptides in solution, a pH range of 5-7 is generally considered optimal for stability.
Q5: Which amino acids in my peptide sequence are more susceptible to degradation?
A5: Peptides containing cysteine (C), methionine (M), tryptophan (W), asparagine (N), and glutamine (Q) are more prone to degradation, such as oxidation and deamidation, and thus have a shorter shelf life.
Storage Condition Summary
| Storage Type | Temperature | Duration | Key Considerations |
| Long-Term (Lyophilized) | -80°C | Several years | Store in a tightly sealed container with desiccant. |
| Long-Term (Lyophilized) | -20°C | Up to several years | Store in a tightly sealed container with desiccant. |
| Short-Term (Lyophilized) | 4°C | Several days to weeks | Protect from moisture and light. |
| In Solution | -20°C / -80°C | Weeks to months | Aliquot to avoid freeze-thaw cycles; use sterile buffer (pH 5-7). |
| In Solution (Short-Term) | 4°C | 1-2 weeks | Prone to bacterial contamination and degradation. |
Experimental Workflows and Troubleshooting
General Handling and Reconstitution Workflow
Caption: Workflow for handling and reconstituting lyophilized biotinylated peptides.
Troubleshooting Guide
Problem 1: Low or No Signal in Pull-Down or ELISA Assays
| Possible Cause | Recommended Solution |
| Inefficient Biotinylation | Verify the biotinylation of your peptide using mass spectrometry to confirm the expected mass shift. |
| Steric Hindrance | Ensure your peptide design includes a flexible spacer arm (e.g., Ahx) between the biotin molecule and the peptide sequence to allow for better binding to streptavidin/avidin. |
| Peptide Degradation | Ensure proper storage conditions were maintained. If in doubt, use a fresh aliquot or a newly synthesized peptide. |
| Weak Bait-Prey Interaction | Optimize binding conditions such as pH, salt concentration, and incubation time. Consider performing the pull-down at a lower temperature to stabilize the interaction. |
| Insufficient Reagents | Increase the concentration of the biotinylated peptide or the detection antibody/streptavidin-HRP conjugate. |
Problem 2: High Background in Assays
| Possible Cause | Recommended Solution |
| Non-specific Binding | Increase the stringency of wash steps by adding detergents (e.g., 0.05% Tween-20) or increasing the salt concentration in the wash buffer. Optimize blocking by trying different blocking agents (e.g., BSA instead of milk, which contains endogenous biotin). |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile buffers. |
| Excessive Reagent Concentration | Decrease the concentration of the detection antibody or streptavidin-HRP conjugate. |
| Matrix Effects | If using complex biological samples, consider diluting the sample to reduce interference from endogenous components. |
Problem 3: Peptide Insolubility
| Possible Cause | Recommended Solution |
| Hydrophobic Peptide Sequence | Dissolve in a minimal amount of an organic solvent (e.g., DMSO, DMF) before adding aqueous buffer. Sonication can also aid in dissolution. |
| Incorrect pH of Solvent | Determine the net charge of your peptide. Use an acidic buffer for basic peptides and a basic buffer for acidic peptides. |
| Peptide Aggregation | Sonication can help break up aggregates. If the peptide precipitates after adding aqueous buffer, it may need to be lyophilized again and redissolved in a different solvent system. |
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common issues with biotinylated peptides.
Key Experimental Protocols
Protocol 1: Biotinylated Peptide Pull-Down Assay
This protocol is for capturing proteins that interact with a specific biotinylated peptide from a cell lysate.
Materials:
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Biotinylated peptide
-
Cell lysate containing potential interacting proteins
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or a buffer with a high concentration of free biotin)
-
Protease and phosphatase inhibitors
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads, and discard the supernatant.
-
Equilibration: Wash the beads three times with Binding/Wash Buffer to equilibrate them.
-
Peptide Immobilization: Resuspend the washed beads in Binding/Wash Buffer. Add the biotinylated peptide and incubate for 30-60 minutes at room temperature with gentle rotation to allow the peptide to bind to the beads.
-
Washing Unbound Peptide: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove any unbound peptide.
-
Binding of Target Protein: Add the cell lysate (supplemented with protease/phosphatase inhibitors) to the beads with the immobilized peptide. Incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and collect the supernatant (this is the "unbound" fraction). Wash the beads extensively (3-5 times) with cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in Elution Buffer. For SDS-PAGE analysis, boil the beads in SDS sample buffer for 5-10 minutes. Alternatively, incubate with a buffer containing a high concentration of free biotin to competitively elute the peptide and its binding partners.
-
Analysis: Collect the eluate after pelleting the beads. Analyze the eluate and unbound fractions by SDS-PAGE and western blotting or mass spectrometry.
Protocol 2: Peptide-Based ELISA
This protocol describes a general procedure for using a biotinylated peptide in an ELISA to detect specific antibodies.
Materials:
-
Streptavidin-coated 96-well microtiter plates
-
Biotinylated peptide
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample containing primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1M HCl)
Procedure:
-
Peptide Immobilization: Add the biotinylated peptide, diluted in Wash Buffer, to the wells of the streptavidin-coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3-4 times with Wash Buffer to remove unbound peptide.
-
Blocking: Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific binding sites.
-
Primary Antibody Incubation: Discard the blocking solution. Add the diluted samples containing the primary antibody to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3-4 times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add Stop Solution to each well to stop the color development.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
References
common pitfalls in biotin-Bradykinin based assays and solutions
Welcome to the technical support center for biotin-bradykinin based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for common issues encountered during these experiments.
Troubleshooting Guides & FAQs
This section addresses specific problems in a question-and-answer format to help you identify and solve common pitfalls in your this compound assays.
High Background Signal
Question: I am observing a high background signal in my assay, which is reducing my signal-to-noise ratio. What are the potential causes and solutions?
Answer: High background is a frequent issue and can originate from several sources. Here are the common causes and how to troubleshoot them:
-
Non-Specific Binding of Streptavidin Conjugate: The streptavidin-enzyme or streptavidin-fluorophore conjugate can bind non-specifically to the microplate wells or other proteins.
-
Solution:
-
Increase Wash Steps: Extend the number and duration of wash steps after the streptavidin conjugate incubation. Adding a detergent like Tween-20 (0.05%) to your wash buffer can also help.[1]
-
Optimize Blocking: Ensure your blocking buffer is effective. Common blockers include Bovine Serum Albumin (BSA) or casein. You may need to increase the blocking incubation time or the concentration of the blocking agent.[1]
-
Add Salt to Buffers: Increasing the salt concentration (e.g., NaCl) in your wash buffers can reduce non-specific electrostatic interactions.
-
-
-
Endogenous Biotin: Some biological samples, particularly from tissues like the liver, brain, or eggs, contain endogenous biotin, which can be captured by streptavidin, leading to a false signal.
-
Solution:
-
Avidin/Streptavidin Pre-treatment: Before the assay, incubate your sample with free avidin or streptavidin to block the endogenous biotin. The avidin/streptavidin can then be removed, or you can proceed if the assay format allows.
-
Pre-clear Lysates: If using cell or tissue lysates, pre-clear them by incubating with streptavidin-coated beads to remove any biotinylated proteins before adding your this compound.
-
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with biotin or other substances that can generate a signal.
-
Solution: Prepare fresh buffers and reagents. Ensure that all containers and pipette tips are clean and free of contaminants.
-
Low or No Signal
Question: My assay is yielding a very low signal, or no signal at all, even for my positive controls. What should I check?
Answer: A weak or absent signal can be frustrating. This troubleshooting guide will walk you through the most likely culprits.
-
Inefficient Biotinylation of Bradykinin: The biotin tag may not have been successfully conjugated to the bradykinin peptide, or the biotinylated peptide may have degraded.
-
Solution:
-
Verify Biotinylation: Use a method like a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to quantify the degree of biotinylation of your bradykinin peptide.
-
Proper Storage: Store your this compound peptide at -20°C or below and avoid repeated freeze-thaw cycles.
-
-
-
Inactive Reagents: Key reagents such as the streptavidin conjugate or the enzyme substrate may have lost activity.
-
Solution:
-
Check Expiration Dates: Do not use expired reagents.
-
Proper Storage: Ensure all reagents are stored at their recommended temperatures. For example, enzyme-substrate solutions are often light-sensitive and should be stored in the dark.[2]
-
Test Reagent Activity: You can test the activity of the streptavidin-HRP conjugate and TMB substrate by adding a small amount of HRP directly to the substrate to see if a color change occurs.
-
-
-
Suboptimal Assay Conditions: Incubation times, temperatures, or reagent concentrations may not be optimal for your specific assay.
-
Solution:
-
Optimize Concentrations: Titrate the concentration of your this compound and streptavidin conjugate to find the optimal ratio.
-
Optimize Incubation Times: You may need to increase the incubation times for the binding steps. However, be mindful that this can also increase background signal.
-
Check pH: Ensure the pH of your buffers is correct for the binding interactions and enzyme activity.
-
-
Poor Standard Curve or High Variability
Question: My standard curve is not linear, or I am seeing high variability between my replicate wells. What could be causing this?
Answer: A reliable standard curve and low variability are crucial for accurate quantification. Here’s how to address these issues:
-
Pipetting Inaccuracy: Inconsistent pipetting is a major source of variability in ELISAs and other plate-based assays.
-
Solution:
-
Calibrate Pipettes: Ensure your pipettes are properly calibrated.
-
Proper Technique: Use proper pipetting techniques, such as pre-wetting the tip and ensuring no air bubbles are present. Change tips for each standard and sample.
-
Use a Repeater Pipette: For adding common reagents to all wells, a repeater pipette can improve consistency.
-
-
-
Improper Plate Washing: Residual reagents from one step can interfere with subsequent steps.
-
Solution: Ensure thorough washing between steps. Automated plate washers can improve consistency. If washing manually, be sure to completely aspirate the liquid from the wells after each wash.[2]
-
-
Edge Effects: Wells on the edge of the microplate can sometimes behave differently due to temperature variations or evaporation.
-
Solution:
-
Use a Plate Sealer: Seal the plate during incubations to prevent evaporation.
-
Avoid Using Outer Wells: If edge effects are a persistent problem, you can avoid using the outermost wells of the plate for your samples and standards.
-
-
-
Degraded Standards: The bradykinin standard used to generate the curve may have degraded.
-
Solution: Prepare fresh standards for each assay from a properly stored stock.[3]
-
Quantitative Data Summary
The following tables provide key quantitative data for consideration when designing and troubleshooting your this compound assays.
Table 1: Bradykinin Receptor Ligand Affinities
| Compound | Receptor | Assay Type | IC50 / Ki (nM) | Species | Reference |
| [Lys]Bradykinin | B2 | Radioligand Binding | 3.2 ± 0.6 | Guinea Pig | |
| Biotinyl [Lys]Bradykinin | B2 | Radioligand Binding | 28.9 ± 6 | Guinea Pig | |
| Bradykinin | B2 | Calcium Flux | EC50: 2.18 | Human | |
| Icatibant (HOE 140) | B2 | Radioligand Binding | Ki: 0.798 | Human | |
| FR173657 | B2 | Radioligand Binding | Ki: 8.66 | Human |
Table 2: Typical Concentration Ranges and Assay Parameters
| Parameter | Assay Type | Recommended Range | Notes |
| Biotinylated Peptide Concentration | Competitive ELISA/HTRF | 0.5 - 30 nM | Lower concentrations can increase assay sensitivity. Optimal concentration should be determined empirically. |
| Signal-to-Background Ratio | GPCR Competitive Binding | > 5 | A higher ratio indicates a more robust assay. |
| Incubation Time | Competitive ELISA | 45 - 120 minutes | Longer incubation may be required for low-affinity interactions but can increase background. |
| Wash Steps | ELISA | 3 - 5 times | Thorough washing is critical to reduce background. |
Experimental Protocols
Protocol 1: this compound Competitive ELISA
This protocol outlines a typical competitive ELISA for quantifying bradykinin or screening for bradykinin receptor ligands using this compound.
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a bradykinin B2 receptor preparation (e.g., membrane fraction from cells overexpressing the receptor) or an anti-bradykinin antibody, diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate 3 times with wash buffer.
-
Add your standards (unlabeled bradykinin) or unknown samples to the wells.
-
Immediately add a fixed concentration of this compound to all wells (except blanks). The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 4-5 times with wash buffer.
-
Add streptavidin-HRP conjugate diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 1 M H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of unlabeled bradykinin in the sample.
-
Protocol 2: this compound Pull-Down Assay
This protocol is for identifying proteins that interact with the bradykinin receptor using this compound as a bait.
-
Cell Lysis:
-
Lyse cells expressing the bradykinin receptor of interest using a gentle lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Bait Immobilization:
-
Add streptavidin-coated magnetic or agarose beads to a microcentrifuge tube.
-
Wash the beads with binding buffer (e.g., PBS).
-
Add the this compound to the beads and incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
-
Protein Interaction:
-
Wash the beads with immobilized this compound to remove any unbound peptide.
-
Add the cell lysate to the beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the "prey" proteins to bind to the "bait".
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be adjusted by varying the salt and detergent concentrations.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done by:
-
Boiling the beads in SDS-PAGE sample buffer.
-
Using a competitive elution buffer containing a high concentration of free biotin.
-
Changing the pH or salt concentration.
-
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against a suspected interacting protein, or by mass spectrometry for unbiased identification of novel interaction partners.
-
Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Workflow for a this compound Competitive ELISA.
Caption: Troubleshooting Decision Tree for this compound Assays.
References
Technical Support Center: Optimizing Biotin-Bradykinin Experiments
Welcome to the technical support center for biotin-Bradykinin applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation time and temperature for this compound binding assays and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation temperature for a this compound binding assay?
A1: The optimal incubation temperature depends on the specific assay format and experimental goals. While there is no single universally optimal temperature, a range from 4°C to 37°C is commonly employed. Lower temperatures (4°C) can help to minimize receptor internalization and degradation, which is particularly useful for endpoint assays. Room temperature (20-25°C) offers a balance between reaction kinetics and sample stability. Physiological temperature (37°C) may provide more biologically relevant data but can also lead to increased receptor turnover and potential ligand degradation during longer incubation periods. A study on Bradykinin B1 and B2 receptors showed that signaling is temperature-sensitive, with MAPK activity doubling at 41°C compared to 37°C for both receptors[1]. It is recommended to empirically determine the optimal temperature for your specific system by performing a temperature-course experiment.
Q2: How long should I incubate the this compound with my cells or membranes?
A2: The ideal incubation time is required to reach binding equilibrium. This time can vary significantly depending on the concentration of the this compound, the receptor density, and the incubation temperature. For many receptor-ligand binding assays, incubation times can range from 30 minutes to several hours. It is crucial to perform a time-course experiment to determine when a stable signal is achieved and how long it is maintained[2]. Shorter incubation times may not be sufficient to reach equilibrium, leading to an underestimation of binding affinity, while excessively long incubations can lead to increased non-specific binding and degradation of the ligand or receptor. Some assays may require 8-16 hours to achieve a stable signal[2].
Q3: Can the biotin tag on Bradykinin interfere with its binding to the receptor?
A3: Yes, it is possible for the biotin tag to cause steric hindrance, which could potentially reduce the binding affinity of Bradykinin for its receptor. The size and point of attachment of the biotin moiety can influence the interaction. Using a long spacer arm between biotin and Bradykinin can help to minimize this issue. It is advisable to characterize the binding of the biotinylated conjugate and compare it to the unmodified Bradykinin to assess any changes in affinity or activity[3].
Q4: How can I minimize non-specific binding in my this compound assay?
A4: Non-specific binding can be a significant issue in any binding assay. To minimize it, consider the following strategies:
-
Blocking: Use a blocking agent such as bovine serum albumin (BSA) or casein in your assay buffer to block non-specific binding sites on your plate or membranes.
-
Washing: Optimize the number and duration of washing steps after incubation to remove unbound this compound.
-
Detergents: Including a mild non-ionic detergent like Tween-20 in your wash buffer can help to reduce non-specific interactions.
-
Cell Density/Membrane Concentration: Use the lowest concentration of cells or membranes that still provides a robust specific binding signal.
-
Biotinylated Ligand Concentration: Use the lowest concentration of this compound necessary to achieve adequate signal, as higher concentrations can lead to increased non-specific binding.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Inefficient Biotinylation: The biotinylation of Bradykinin may be incomplete or have failed. 2. Degraded this compound: The conjugate may have degraded due to improper storage or handling. 3. Low Receptor Expression: The cells or tissues used may have a low density of Bradykinin receptors. 4. Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal. 5. Detection Reagent Issue: The streptavidin-conjugate or other detection reagents may be inactive. | 1. Verify Biotinylation: Confirm the success of the biotinylation reaction using a method like a HABA assay or mass spectrometry. 2. Proper Storage: Store the this compound conjugate at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Confirm Receptor Expression: Use a positive control or perform a Western blot to confirm the presence of Bradykinin receptors. 4. Optimize Assay: Systematically vary the incubation time, temperature, and buffer components (pH, ionic strength) to find the optimal conditions. 5. Check Reagents: Use a fresh batch of detection reagents and ensure they are stored correctly. |
| High Background Signal | 1. High Non-Specific Binding: this compound may be binding to components other than the receptor. 2. Endogenous Biotin: Some cell types may have high levels of endogenous biotin, leading to background signal. 3. Insufficient Washing: Inadequate washing may leave unbound this compound in the wells. 4. Contaminated Reagents: Buffers or other reagents may be contaminated. | 1. Optimize Blocking and Washing: Increase the concentration of the blocking agent (e.g., BSA) and the number of wash steps. Consider adding a non-ionic detergent to the wash buffer. 2. Block Endogenous Biotin: Pre-incubate the sample with an avidin/streptavidin solution to block endogenous biotin before adding the this compound. 3. Increase Wash Volume and Duration: Ensure thorough washing to remove all unbound ligand. 4. Use Fresh, Filtered Buffers: Prepare fresh buffers and filter them to remove any particulate matter. |
| Poor Reproducibility | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents can lead to variability. 2. Temperature Fluctuations: Variations in incubation temperature across the plate or between experiments can affect binding. 3. Cell/Membrane Variability: Inconsistent cell numbers or membrane concentrations between wells. 4. Reagent Instability: Degradation of reagents over time. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use consistent pipetting techniques. 2. Ensure Uniform Temperature: Use a water bath or incubator that provides a stable and uniform temperature. 3. Accurate Cell/Membrane Plating: Use a cell counter to ensure consistent cell numbers and perform a protein assay to normalize membrane concentrations. 4. Use Fresh Reagents: Prepare fresh dilutions of reagents for each experiment and avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Recommended Starting Conditions for this compound Binding Assays
| Parameter | Recommended Range | Notes |
| Incubation Temperature | 4°C - 37°C | Start with room temperature (20-25°C) and optimize based on your specific system and goals. Lower temperatures can reduce non-specific binding and receptor internalization. |
| Incubation Time | 30 minutes - 4 hours | Perform a time-course experiment to determine the optimal time to reach equilibrium. Some systems may require longer incubations. |
| This compound Conc. | 0.1 nM - 100 nM | The optimal concentration will depend on the binding affinity of the ligand for the receptor (Kd). Start with a concentration around the expected Kd. |
| Blocking Agent | 1% - 5% BSA or Casein | Include in the assay buffer to minimize non-specific binding. |
| Wash Buffer | PBS or Tris-based buffer with 0.05% - 0.1% Tween-20 | The addition of a mild detergent can help to reduce background signal. |
Experimental Protocols
Protocol 1: Whole-Cell this compound Binding Assay
-
Cell Seeding: Seed cells expressing the Bradykinin receptor of interest into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Washing: Gently wash the cells twice with ice-cold binding buffer (e.g., PBS with 0.1% BSA).
-
Incubation: Add the desired concentrations of this compound (and unlabeled Bradykinin for competition assays) to the wells. Incubate at the optimized temperature and for the optimized duration (e.g., 1 hour at room temperature).
-
Washing: Remove the incubation solution and wash the cells three to five times with ice-cold wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound ligand.
-
Detection:
-
Add a streptavidin-conjugated reporter (e.g., streptavidin-HRP or streptavidin-fluorophore) diluted in binding buffer.
-
Incubate for 30-60 minutes at room temperature, protected from light if using a fluorescent reporter.
-
Wash the cells three to five times with wash buffer.
-
-
Signal Measurement:
-
For streptavidin-HRP, add the appropriate substrate and measure the absorbance using a plate reader.
-
For streptavidin-fluorophore, measure the fluorescence using a fluorescence plate reader.
-
Protocol 2: Membrane this compound Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the Bradykinin receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well filter plate, add the desired amount of membrane protein per well.
-
Incubation: Add the desired concentrations of this compound (and unlabeled Bradykinin for competition assays) to the wells. Incubate at the optimized temperature and for the optimized duration with gentle agitation.
-
Filtration and Washing: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three to five times with ice-cold wash buffer.
-
Detection:
-
Add a streptavidin-conjugated reporter diluted in binding buffer to each well.
-
Incubate as described in the whole-cell assay protocol.
-
Wash the filters again three to five times with wash buffer.
-
-
Signal Measurement:
-
If using a colorimetric or chemiluminescent substrate, punch out the filters, place them in tubes, add the substrate, and measure the signal.
-
If using a fluorescent reporter, the signal may be read directly from the filter plate using a compatible plate reader.
-
Visualizations
References
- 1. Fever-like temperature modification differentially affects in vitro signaling of bradykinin B(1) and B(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluorescent and biotinylated probes for B2 bradykinin receptors: agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the right buffer for biotin-Bradykinin experiments
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate buffer and troubleshooting common issues in experiments involving biotin-Bradykinin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a chemically modified version of Bradykinin, a nine-amino acid peptide involved in various physiological processes like inflammation, pain, and vasodilation.[1] The biotin tag allows for detection, purification, and immobilization through its high-affinity interaction with streptavidin or avidin.[2][3] This makes it a valuable tool for studying Bradykinin receptors (B1 and B2), which are G-protein coupled receptors (GPCRs) and important therapeutic targets.[1][4]
Q2: Why is buffer selection so critical for my this compound experiments?
The buffer composition directly impacts several key aspects of your experiment:
-
Peptide Stability: Bradykinin is a peptide susceptible to degradation by proteases (kininases). The buffer's pH, temperature, and inclusion of protease inhibitors can affect its stability.
-
Receptor Binding: The ionic strength and pH of the buffer can influence the affinity of this compound for its receptor. Inappropriate buffer conditions can lead to weak or no binding.
-
Biotin-Streptavidin Interaction: While extremely strong, the biotin-streptavidin interaction can be affected by harsh conditions like extreme pH or high concentrations of certain detergents.
-
Assay Performance: Buffer components can interfere with downstream detection methods. For example, phosphate buffers can sometimes cause precipitation with divalent cations like Ca²⁺.
Q3: What are the main components of a standard assay buffer for Bradykinin receptor binding?
A typical binding assay buffer aims to maintain physiological pH and includes components to minimize non-specific binding and degradation. A commonly used formulation is 50 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA). BSA is included to reduce the non-specific binding of the peptide to container walls and other surfaces.
Q4: How should I reconstitute and store this compound?
For optimal stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment. To reconstitute, allow the vial to reach room temperature before opening to prevent condensation. Use a suitable sterile solvent like distilled water or a buffer such as phosphate-buffered saline (PBS). For peptides with solubility challenges, a small amount of DMSO can be used for initial dissolution, followed by dilution with your aqueous assay buffer. Once reconstituted, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Bradykinin Receptor Signaling Pathway
Bradykinin receptors (B1 and B2) are GPCRs that primarily couple to Gαq proteins. Upon agonist binding, Gαq activates Phospholipase C (PLC), which leads to the generation of inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium (Ca²⁺) and activate Protein Kinase C (PKC), leading to various cellular responses.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments.
Issue 1: Low Signal or No Binding
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of lyophilized and reconstituted peptide (-20°C or -80°C). Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Consider adding protease inhibitors to your buffer if significant degradation is suspected. |
| Incorrect Buffer pH | Verify the pH of your buffer. The optimal pH for Bradykinin binding is typically around 7.4. Buffers can change pH over time or with temperature shifts. |
| Low Ionic Strength | Very low ionic strength in binding buffers can sometimes artificially enhance protein-peptide interactions, but it can also prevent them. Ensure your buffer has an appropriate salt concentration (e.g., as part of PBS or added NaCl). |
| Inactive Receptor | Confirm the expression and viability of the cells or membrane preparations containing the Bradykinin receptor. |
Issue 2: High Non-Specific Binding (NSB)
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | Ensure the presence of a blocking agent like 0.1% BSA in your assay buffer to prevent the peptide from sticking to plates or filters. |
| Inadequate Washing | Increase the number of washes (e.g., from 3 to 4) and/or the volume of wash buffer used after incubation to remove unbound peptide. Ensure the wash buffer is ice-cold to reduce dissociation of specifically bound ligand. |
| Detergent Effects | High concentrations of certain detergents can disrupt membranes and increase NSB. If using detergents, optimize the concentration. Some detergents can also strengthen the biotin-streptavidin bond, making elution difficult. |
| Filter Issues (Binding Assays) | For filtration-based assays, pre-soak glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific adherence of the peptide to the filter. |
Issue 3: Problems with Biotin-Streptavidin Detection/Purification
| Potential Cause | Troubleshooting Step |
| Inefficient Elution | The biotin-streptavidin bond is one of the strongest non-covalent interactions known and requires harsh, denaturing conditions to break (e.g., 8 M guanidine HCl at pH 1.5, or boiling in SDS-PAGE sample buffer). Softer elution methods using excess free biotin are often inefficient, especially without heat. |
| Biotin Interference | High levels of free biotin in samples (e.g., from cell culture media supplements) can compete with this compound for binding to streptavidin, leading to false-negative results. Ensure your assay buffer and samples are free from contaminating biotin. |
Buffer Selection Workflow
The following diagram outlines a logical workflow for selecting and optimizing a buffer for your this compound experiment.
Key Experimental Protocols
Radioligand Binding Assay for Bradykinin B1 Receptor
This protocol is adapted from standard methods for GPCR binding assays and is designed to determine the binding affinity of test compounds.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human Bradykinin B1 receptor.
-
Radioligand: [³H]-Lys-des-Arg⁹-Bradykinin.
-
This compound: To be used as a competitor if determining its affinity.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Control: High concentration of an unlabeled B1 receptor antagonist (e.g., Lys-des-Arg⁹-Bradykinin).
-
Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.5% PEI), filtration manifold, scintillation counter.
Procedure:
-
Thaw cell membranes on ice and dilute them to the desired concentration in ice-cold Assay Buffer.
-
In a 96-well plate, add the components in the following order for each condition (Total Binding, Non-specific Binding, and Competition):
-
25 µL of Assay Buffer (for Total Binding) or NSB control.
-
25 µL of serially diluted test compound (e.g., this compound).
-
50 µL of radioligand diluted in Assay Buffer.
-
100 µL of the diluted cell membranes.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filters, place them in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Calculate specific binding by subtracting the NSB counts from the total binding counts. For competition experiments, calculate IC₅₀ and Ki values from the binding data.
Summary Tables
Table 1: Recommended Buffer Compositions for Bradykinin Assays
| Buffer Component | Concentration | Purpose | Reference |
| Tris-HCl | 50 mM | pH buffering (stable at ~7.4) | |
| MgCl₂ | 5 mM | Divalent cation, may be required for receptor conformation | |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | Reduces non-specific binding | |
| Polyethyleneimine (PEI) | 0.5% (w/v) | Pre-treatment for filters to reduce NSB |
Table 2: Storage Conditions for Bradykinin Peptides
| Form | Temperature | Duration | Notes | Reference |
| Lyophilized Powder | -20°C to -80°C | Months to Years | Store in a desiccated environment. | |
| Lyophilized Powder | 4°C | Several Weeks | Suitable for short-term storage only. Protect from moisture. | |
| Reconstituted Solution | -20°C to -80°C | Weeks to Months | Aliquot into single-use volumes to prevent freeze-thaw cycles. | |
| Reconstituted Solution | 4°C | 1-2 Days | For immediate use. Prone to degradation. |
References
Validation & Comparative
A Comparative Guide to Biotin-Bradykinin Competition Assays for Researchers
For scientists and professionals in drug development, the accurate measurement of ligand-receptor interactions is paramount. Bradykinin receptors, key players in inflammation and pain, are a significant target for therapeutic intervention. This guide provides a comprehensive comparison of the biotin-bradykinin competition assay with other common methods for studying these receptors, supported by experimental data and detailed protocols.
Introduction to Bradykinin Receptor Assays
Bradykinin exerts its physiological effects through two main G-protein coupled receptors (GPCRs), B1 and B2.[1] The B2 receptor is widely expressed in healthy tissues, mediating acute inflammatory responses, while the B1 receptor is typically upregulated during chronic inflammation and tissue injury.[1] Understanding the binding affinity of novel compounds to these receptors is a critical step in the development of new therapeutics. Various in vitro assays are employed to characterize these interactions, each with its own set of advantages and limitations.
This guide focuses on the this compound competition assay, a non-radioactive method, and compares it with the traditional radioligand binding assay and other functional assays.
Comparison of Bradykinin Receptor Binding Assays
The choice of assay for characterizing a compound's interaction with bradykinin receptors depends on several factors, including the specific research question, available resources, and desired throughput. Below is a comparative overview of the most common assay types.
| Assay Type | Principle | Advantages | Disadvantages |
| This compound Competition Assay | A labeled form of bradykinin (biotinylated) competes with an unlabeled test compound for binding to the bradykinin receptor. The amount of bound biotinylated bradykinin is detected using a streptavidin-enzyme conjugate. | - Non-radioactive, enhancing safety. - High-throughput screening (HTS) compatible. - Generally lower cost than radioligand assays. | - Potential for steric hindrance from the biotin tag affecting binding affinity. - Indirect measurement of binding. |
| Radioligand Binding Assay | A radiolabeled ligand (e.g., [3H]-bradykinin) competes with an unlabeled test compound for receptor binding. The amount of bound radioligand is measured by scintillation counting.[1] | - High sensitivity and specificity. - Considered the "gold standard" for determining binding affinity.[1] - Direct measurement of binding. | - Use of radioactive materials requires special handling, licensing, and disposal. - Lower throughput. - Higher cost associated with radioactive materials and disposal. |
| Fluorescence-Based Assays | Utilize fluorescently labeled ligands or measure downstream signaling events (e.g., calcium mobilization) upon receptor activation.[1] | - Non-radioactive. - Can provide real-time kinetic data. - Suitable for HTS. | - Fluorescent tags can be large and may interfere with binding. - Potential for autofluorescence from compounds or cells. - Functional assays (like calcium mobilization) measure a cellular response, not direct binding. |
| Functional Assays (e.g., Calcium Mobilization) | Measure the cellular response to receptor activation by a ligand, such as the release of intracellular calcium. | - Provides information on the functional activity of a compound (agonist vs. antagonist). - Can be performed in live cells, offering a more physiologically relevant context. | - Indirect measure of binding affinity. - Signal can be influenced by multiple downstream cellular events. |
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki or IC50 values) of well-characterized bradykinin receptor ligands determined by radioligand binding assays. This data serves as a benchmark for comparing the performance of other assays, including the this compound competition assay.
Table 1: Binding Affinities for Human Bradykinin B1 Receptor Ligands
| Compound | Type | Ki (nM) |
| Lys-[Des-Arg⁹]Bradykinin | Agonist | 0.12 |
| SSR240612 | Antagonist | 0.48 |
| Compound 11 | Antagonist | 0.034 |
Data sourced from radioligand binding assays.
Table 2: Binding Affinities for Human Bradykinin B2 Receptor Ligands
| Compound | Type | Ki (nM) | IC50 (nM) |
| Bradykinin | Agonist | 0.18 | - |
| Icatibant (HOE 140) | Antagonist | 0.798 | 1.07 |
| FR173657 | Antagonist | - | ~1.7 |
Data for Bradykinin and Icatibant sourced from radioligand binding assays using [3H]BK. Data for FR173657 from a similar radioligand binding assay.
Experimental Protocols
This compound Competition Assay Protocol
This protocol describes a competitive binding assay using biotinylated bradykinin and unlabeled test compounds on cells expressing the bradykinin B2 receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human Bradykinin B2 receptor.
-
Biotinylated Ligand: this compound.
-
Unlabeled Competitor: Unlabeled Bradykinin (for positive control) and test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% Tween-20.
-
Detection Reagent: Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N H₂SO₄.
-
Plates: 96-well microplates.
Procedure:
-
Cell Plating: Seed the B2 receptor-expressing cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in assay buffer. The final concentration used in the assay should be at or near the Kd for its receptor.
-
Prepare serial dilutions of the unlabeled test compounds and unlabeled bradykinin in assay buffer.
-
-
Competition Reaction:
-
Wash the cell monolayer twice with assay buffer.
-
Add 50 µL of the diluted unlabeled competitor (test compound or unlabeled bradykinin) to the appropriate wells. For total binding wells, add 50 µL of assay buffer.
-
Add 50 µL of the this compound solution to all wells.
-
Incubate the plate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Aspirate the contents of the wells and wash three times with 200 µL of wash buffer per well.
-
-
Detection:
-
Add 100 µL of streptavidin-HRP, diluted in assay buffer, to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of this compound) is calculated using non-linear regression analysis.
Radioligand Binding Assay Protocol
This is a standard protocol for a competitive radioligand binding assay for the bradykinin B2 receptor.
Materials:
-
Cell Membranes: Membranes from cells expressing the human Bradykinin B2 receptor.
-
Radioligand: [³H]-Bradykinin.
-
Non-specific Binding Control: High concentration of unlabeled Bradykinin or a B2 receptor antagonist (e.g., Icatibant).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Fluid and Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of serially diluted test compound.
-
50 µL of [³H]-Bradykinin diluted in assay buffer.
-
100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filters, place them in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Determine the IC50 values for the test compounds and calculate the Ki values using the Cheng-Prusoff equation.
Visualizing Key Processes
To aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: this compound Competition Assay Workflow.
Conclusion
The this compound competition assay presents a robust and safer alternative to traditional radioligand binding assays for the characterization of bradykinin receptor ligands. While radioligand assays remain the gold standard for their direct and highly sensitive nature, the non-radioactive format of the biotin-based assay makes it highly amenable to high-throughput screening in drug discovery pipelines. The choice of assay should be guided by the specific experimental goals, available resources, and the need for either direct binding affinity data or functional cellular responses. This guide provides the necessary information for researchers to make an informed decision and to design and execute experiments to further our understanding of bradykinin receptor pharmacology.
References
A Comparative Guide to Biotin-Bradykinin and Fluorescent Bradykinin Probes for B2 Receptor Studies
In the study of G protein-coupled receptors (GPCRs), such as the bradykinin B2 receptor (B2R), labeled ligands are indispensable tools for elucidating receptor pharmacology, localization, and trafficking. This guide provides a detailed comparison of two commonly used types of bradykinin probes: biotin-conjugated bradykinin (biotin-Bradykinin) and fluorescently labeled bradykinin analogs. Both probes offer alternatives to traditional radioligand assays, each with a distinct set of advantages and applications.
Performance Comparison
This compound and fluorescent bradykinin probes are valuable for studying B2 receptors, but their performance characteristics and optimal applications differ. Biotinylated probes are prized for their versatility and signal amplification capabilities, while fluorescent probes excel in real-time imaging of receptor dynamics in living cells. The choice between these probes will ultimately depend on the specific experimental goals, available equipment, and the level of sensitivity required.
It is important to note that chemical modification of the native bradykinin peptide, either through biotinylation or the addition of a fluorophore, can potentially alter its binding affinity for the B2 receptor.[1][2] This is a critical consideration when designing experiments and interpreting results.
Quantitative Data Summary
The binding affinity of various bradykinin probes for the B2 receptor is a key performance metric. The following table summarizes reported binding affinity values (Ki or pA2) for biotinylated and fluorescent bradykinin analogs, alongside unmodified bradykinin for reference. It is important to consider that these values are derived from different studies and experimental systems, which can influence the results.
| Compound | Probe Type | Receptor | Assay Type | Binding Affinity | Reference |
| Bradykinin | Endogenous Ligand | Human B2R | Radioligand Binding | Ki: ~1 nM | [3] |
| Biotinamidocaproate-BK | Biotinylated Agonist | Bovine & Rodent B2R | Not Specified | High Affinity | [1] |
| B-10330 (d-biotinyl-B-9430) | Biotinylated Antagonist | Rabbit B2R | [3H]bradykinin displacement | Slightly inferior to B-9430 | [2] |
| 5(6)-carboxyfluorescein-ε-aminocaproyl-BK | Fluorescent Agonist | Human B2R | [3H]bradykinin displacement | 400-1000 fold less potent than BK | |
| B-10380 (5(6)-carboxyfluorescein-ε-aminocaproyl-B-9430) | Fluorescent Antagonist | Human B2R (umbilical vein) | Functional Assay | pA2: 6.83 | |
| B-10380 (5(6)-carboxyfluorescein-ε-aminocaproyl-B-9430) | Rabbit B2R | [3H]bradykinin displacement | Slightly inferior to B-9430 |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental application of these probes, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and a comparative workflow for assays using this compound and fluorescent bradykinin probes.
Experimental Protocols
Key Experiment 1: Competitive Binding Assay with this compound
This protocol describes a competitive binding assay to determine the affinity of a test compound for the B2 receptor using this compound and a streptavidin-horseradish peroxidase (SA-HRP) conjugate for detection.
Materials:
-
Cells or cell membranes expressing the bradykinin B2 receptor.
-
This compound.
-
Unlabeled bradykinin (for determining non-specific binding).
-
Test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Streptavidin-HRP conjugate.
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., 1 M H2SO4).
-
96-well microplate.
-
Plate reader.
Procedure:
-
Coat a 96-well microplate with cell membranes expressing the B2 receptor, or use whole cells seeded in the plate.
-
Add serial dilutions of the test compound to the wells.
-
Add a fixed concentration of this compound to all wells. For determining non-specific binding, add a high concentration of unlabeled bradykinin to a set of control wells.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Wash the wells three times with Wash Buffer to remove unbound this compound.
-
Add the SA-HRP conjugate diluted in Assay Buffer to each well and incubate for 30-60 minutes at room temperature.
-
Wash the wells three times with Wash Buffer to remove unbound SA-HRP.
-
Add the HRP substrate to each well and incubate until color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
The data can be analyzed to determine the IC50 of the test compound, from which the Ki can be calculated.
Key Experiment 2: Live Cell Imaging of B2 Receptor Trafficking with a Fluorescent Bradykinin Probe
This protocol outlines the use of a fluorescent bradykinin probe to visualize agonist-induced internalization of the B2 receptor in live cells using confocal microscopy.
Materials:
-
Live cells expressing the bradykinin B2 receptor (e.g., HEK293 cells transiently or stably transfected).
-
Fluorescent bradykinin probe (e.g., a carboxyfluorescein-conjugated analog).
-
Cell culture medium.
-
Imaging buffer (e.g., HBSS).
-
Confocal microscope with appropriate laser lines and filters.
-
Chambered coverglass or imaging-compatible plates.
Procedure:
-
Seed the B2 receptor-expressing cells onto the chambered coverglass or imaging plates and allow them to adhere overnight.
-
On the day of the experiment, replace the culture medium with imaging buffer.
-
Place the cells on the confocal microscope stage, which is equipped with a temperature and CO2-controlled environmental chamber.
-
Acquire baseline images of the cells before adding the fluorescent probe.
-
Add the fluorescent bradykinin probe to the cells at a predetermined concentration (e.g., 5-50 nM).
-
Immediately begin acquiring time-lapse images to visualize the initial binding of the probe to the cell surface receptors.
-
Continue imaging over a period of 30-60 minutes to monitor the internalization of the receptor-ligand complex, which will appear as fluorescent puncta within the cytoplasm.
-
For antagonist probes, internalization is not expected, and the fluorescence should remain predominantly at the plasma membrane.
-
The acquired images can be analyzed to quantify the extent and rate of receptor internalization.
References
- 1. Fluorescent and biotinylated probes for B2 bradykinin receptors: agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fluorescent version of the bradykinin B2 receptor antagonist B-9430: pharmacological characterization and use in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biotin-Bradykinin and Radiolabeled Bradykinin for Receptor Studies
For researchers, scientists, and drug development professionals investigating the bradykinin receptor system, the choice of labeled ligand is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used tools: biotin-labeled bradykinin and radiolabeled bradykinin. By examining their performance in receptor binding and functional assays, supported by experimental data and detailed protocols, this document aims to inform the selection of the most appropriate reagent for specific research needs.
Introduction to Bradykinin Receptor Ligands
Bradykinin (BK) and its analogue, kallidin (Lys-BK), are vasoactive peptides that mediate their effects through two G protein-coupled receptors (GPCRs), the B1 and B2 receptors.[1] The B2 receptor is constitutively expressed in a wide range of tissues, while the B1 receptor is typically upregulated during inflammation and tissue injury.[2] To study these receptors, labeled ligands are essential. Radiolabeled bradykinin, particularly tritiated bradykinin ([³H]-BK), has long been the gold standard for receptor binding assays due to its high sensitivity and well-established protocols.[3] However, the emergence of non-radioactive alternatives, such as biotinylated bradykinin, offers a safer and often more versatile option for a variety of applications.
Performance Comparison: Biotin-Bradykinin vs. Radiolabeled Bradykinin
The choice between a biotinylated and a radiolabeled bradykinin analog often depends on the specific application, laboratory capabilities, and desired experimental endpoint. While both can be used to study receptor-ligand interactions, they have distinct advantages and disadvantages.
Radiolabeled Bradykinin:
Radioligand binding assays are renowned for their high sensitivity and precision in quantifying receptor-ligand interactions.[3] The use of tritium ([³H]) labeled bradykinin allows for direct measurement of binding to cell membranes or tissues.
-
Advantages:
-
High Sensitivity: Allows for the detection of low-abundance receptors.
-
Direct Quantification: Provides a direct measure of the number of binding sites (Bmax) and ligand affinity (Kd).
-
Established Protocols: A wealth of literature and standardized protocols are available.[3]
-
-
Disadvantages:
-
Safety Concerns: Requires specialized handling and disposal of radioactive materials.
-
Limited Applications: Primarily suited for in vitro binding assays and autoradiography.
-
Potential for Radiolysis: The radiolabel can degrade over time, affecting ligand integrity.
-
This compound:
Biotinylated bradykinin offers a non-radioactive alternative for receptor studies. The biotin tag allows for detection using avidin or streptavidin conjugates, which can be linked to various reporter molecules such as enzymes (for ELISA-like assays), fluorophores (for imaging), or affinity resins (for pull-down assays).
-
Advantages:
-
Safety: Avoids the hazards associated with radioactivity.
-
Versatility: Can be used in a wider range of applications, including receptor localization, internalization studies, and affinity purification.
-
Stability: Generally more stable than radiolabeled counterparts.
-
-
Disadvantages:
-
Indirect Detection: Requires a secondary detection step, which can introduce additional variability.
-
Potential for Steric Hindrance: The biotin tag could potentially interfere with ligand binding, although studies have shown that with an appropriate spacer, high-affinity binding is maintained.
-
Lower Sensitivity (in some applications): May not be as sensitive as radiolabeling for detecting very low levels of receptor expression.
-
Quantitative Data Summary
The following tables summarize key quantitative data for both radiolabeled and biotinylated bradykinin from published studies. It is important to note that direct comparisons of binding affinities between different studies should be made with caution due to variations in experimental conditions, cell types, and assay formats.
| Ligand | Receptor | Cell Type/Tissue | Binding Affinity (Kd/IC50) | Reference |
| [³H]-Bradykinin | B2 | Rat 13 cells | Kd = 4.9 nM (high affinity site) | |
| [³H]-Bradykinin | B2 | Rat 13 cells | Kd = 2.7 pM (very high affinity site) | |
| Biotinyl-[Lys]bradykinin | B2 | Guinea pig ileum homogenates | IC50 = 28.9 ± 6 nM |
| Ligand | Receptor | Assay Type | Functional Potency (EC50) | Reference |
| Biotinyl-[Lys]bradykinin | B2 | Guinea pig smooth muscle contraction | EC50 = 129 ± 14 nM | |
| Bradykinin | B1 | Receptor Internalization | EC50 = 1.30 x 10⁻⁷ M |
Experimental Protocols
Radiolabeled Bradykinin Receptor Binding Assay
This protocol is a standard filtration-based radioligand binding assay to determine the affinity of a test compound for the bradykinin B2 receptor.
Materials:
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human Bradykinin B2 receptor.
-
Radioligand: [³H]-Bradykinin.
-
Non-specific Binding Control: High concentration of unlabeled Bradykinin or a B2 receptor antagonist (e.g., Icatibant).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration manifold.
Procedure:
-
Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.
-
Add the following to each well of a 96-well plate:
-
25 µL of Assay Buffer (for total binding) or non-specific binding control.
-
25 µL of serially diluted test compound (for competition assay).
-
50 µL of [³H]-Bradykinin diluted in Assay Buffer.
-
100 µL of diluted cell membranes.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filters and transfer them to scintillation vials.
-
Add scintillation fluid to each vial and count the radioactivity using a scintillation counter.
-
Analyze the data to determine IC₅₀ values for the test compounds and subsequently calculate the Ki values using the Cheng-Prusoff equation.
This compound Receptor Binding Assay (ELISA-based)
This protocol describes a competitive ELISA-based method for assessing the binding of biotinylated bradykinin to its receptor.
Materials:
-
Cells expressing the bradykinin receptor.
-
This compound.
-
Unlabeled Bradykinin (for competition).
-
Streptavidin-HRP (Horseradish Peroxidase).
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop Solution (e.g., 1M H₂SO₄).
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
96-well microplate.
-
Plate reader.
Procedure:
-
Seed cells expressing the bradykinin receptor in a 96-well plate and grow to confluence.
-
Wash the cells with Assay Buffer.
-
Add serial dilutions of unlabeled bradykinin to the wells, followed by a fixed concentration of this compound.
-
Incubate for 1-2 hours at room temperature or 4°C.
-
Wash the wells three times with Wash Buffer to remove unbound ligand.
-
Add Streptavidin-HRP diluted in Assay Buffer and incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm using a plate reader.
-
The signal will be inversely proportional to the amount of unlabeled bradykinin bound. Calculate the IC50 value from the competition curve.
Visualizations
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 receptor signaling pathway.
Experimental Workflow for Receptor Binding Assay
References
Cross-Validation of Biotin-Bradykinin Binding: A Comparative Guide to Antibody-Based Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed antibody-based methods for the detection and quantification of biotin-bradykinin binding. Understanding the nuances, strengths, and limitations of each technique is critical for robust and reproducible research in areas such as pharmacology, immunology, and drug discovery. This document offers a cross-validation perspective on three key immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.
Quantitative Performance Comparison
The selection of an appropriate assay depends on the specific research question, required sensitivity, and the nature of the quantitative data needed. The following table summarizes the key performance metrics for each method in the context of this compound detection.
| Parameter | Competitive ELISA | Surface Plasmon Resonance (SPR) | Western Blotting |
| Principle | Signal is inversely proportional to the amount of analyte in the sample. | Real-time measurement of binding events based on changes in refractive index. | Size-based separation followed by antibody-based detection on a membrane. |
| Quantitative Output | Concentration (e.g., ng/mL, pg/mL), IC50/EC50 | Binding Affinity (Kd), Association (ka) and Dissociation (kd) rates | Semi-quantitative (relative band intensity) |
| Reported IC50/EC50 | EC50 = 1.21 ± 0.54 nM for biotinyl-[Lys]bradykinin[1] | Not directly reported for this compound, but capable of determining Kd in the nM to pM range for similar interactions.[2] | Not applicable |
| Sensitivity | High, typically in the ng/mL to pg/mL range.[3] | Very high, capable of detecting low nM to pM binding affinities.[2] | Lower sensitivity compared to ELISA and SPR, typically in the low ng range.[4] |
| Throughput | High (96-well plates or more) | Low to medium | Low to medium |
| Real-time Analysis | No (endpoint assay) | Yes | No |
| Information Provided | Analyte concentration | Binding kinetics and affinity | Target presence and relative abundance, molecular weight confirmation |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data across different platforms.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is adapted for the quantitative measurement of this compound.
Materials:
-
96-well microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
This compound standard
-
Samples containing unknown amounts of this compound
-
Rabbit anti-bradykinin antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the this compound standard in assay buffer. Dilute samples to fall within the range of the standard curve.
-
Competitive Binding: Add a fixed amount of rabbit anti-bradykinin antibody and the standards or samples to the wells of the microplate. Incubate for 1-2 hours at room temperature. During this incubation, the this compound in the sample competes with the this compound that will be added for binding to the primary antibody.
-
Coating: In a separate plate, or if the plate is not pre-coated, add a known amount of this compound conjugate to each well to coat the plate. Incubate and wash.
-
Transfer: Transfer the antibody-analyte mixture from the first plate to the coated plate. Incubate for 1-2 hours at room temperature. The free anti-bradykinin antibody will bind to the coated this compound.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. The streptavidin will bind to the biotin on the bradykinin captured by the antibody.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Surface Plasmon Resonance (SPR)
This protocol outlines the general steps for analyzing this compound and antibody interaction using SPR.
Materials:
-
SPR instrument and sensor chip (e.g., a streptavidin-coated chip)
-
This compound
-
Anti-bradykinin antibody (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Surface Preparation: Equilibrate the streptavidin-coated sensor chip with running buffer.
-
Ligand Immobilization: Inject a solution of this compound over the sensor surface. The high affinity of the biotin-streptavidin interaction will lead to the capture of this compound on the chip surface.
-
Analyte Injection: Inject a series of concentrations of the anti-bradykinin antibody over the sensor surface. Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).
-
Regeneration: After each antibody injection, inject the regeneration solution to remove the bound antibody, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Western Blotting
This protocol provides a method for the semi-quantitative detection of this compound.
Materials:
-
SDS-PAGE gels (e.g., Tricine-SDS-PAGE for small peptides)
-
PVDF membrane (0.2 µm pore size is recommended for small peptides)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-bradykinin)
-
Secondary antibody (e.g., anti-rabbit IgG-HRP) or Streptavidin-HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare samples containing this compound. For accurate size separation, it may be necessary to cross-link the peptide to a larger carrier protein.
-
Electrophoresis: Separate the samples on an SDS-PAGE gel.
-
Transfer: Transfer the separated peptides from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-bradykinin primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Detection:
-
Antibody-based: Incubate the membrane with a secondary antibody-HRP conjugate for 1 hour at room temperature.
-
Streptavidin-based: Incubate the membrane with Streptavidin-HRP for 1 hour at room temperature.
-
-
Washing: Repeat the wash step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensity for semi-quantitative comparison.
Visualizing the Methodologies
To further elucidate the principles and workflows, the following diagrams are provided.
Caption: Workflow of a competitive ELISA for this compound detection.
Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Key steps in the Western Blotting procedure for this compound.
Caption: Simplified signaling pathway of the bradykinin B2 receptor.
Conclusion
The cross-validation of this compound binding using multiple antibody-based methods provides a more complete and reliable understanding of the molecular interactions. Competitive ELISA is a robust, high-throughput method for quantifying this compound concentrations. Surface Plasmon Resonance offers invaluable real-time kinetic data, providing deep insights into the binding affinity and dynamics. Western Blotting, while less quantitative, serves as an excellent confirmatory tool, verifying the presence of the biotinylated peptide and assessing the specificity of the antibody. The choice of method should be guided by the specific experimental goals, with the understanding that a multi-assay approach will yield the most comprehensive and validated results.
References
A Researcher's Guide to the Functional Validation of Biotin-Bradykinin in Cell-Based Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the functional validation of biotin-bradykinin as a potent agonist for the bradykinin B2 receptor. We delve into key cell-based assays, present available performance data, and offer detailed experimental protocols to empower your research.
This compound is a valuable molecular tool for studying the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and vasodilation.[1][2] The covalent attachment of a biotin molecule to bradykinin allows for a range of applications, from receptor localization to the development of novel assays. This guide will compare its functional characteristics to that of its unlabeled counterpart, bradykinin, in essential cell-based validation assays.
Performance Comparison: this compound vs. Bradykinin
Table 1: Functional Potency (EC50) of Bradykinin in Calcium Mobilization Assays
| Cell Line | Agonist | EC50 (nM) | Assay Readout |
| HiTSeeker BDKRB2 Cells | Bradykinin | 2.18 | Calcium Flux |
| Bovine Tracheal Smooth Muscle Cells | Bradykinin | ~0.2 | Intracellular Ca2+ Increase |
Data sourced from Innoprot and a study on bovine tracheal smooth muscle cells.[3][4]
Table 2: Binding Affinity (Ki) of Bradykinin in Receptor Binding Assays
| Receptor Source | Radioligand | Competitor | Ki (nM) |
| Human Embryonic Pituitary Tumour Cells | [3H]Bradykinin | Bradykinin | 4.8 |
| Mammalian Tissue Membranes | [3H]Bradykinin | Bradykinin | ~5 |
Data compiled from studies on human embryonic pituitary tumour cells and various mammalian tissues.
Signaling Pathways and Experimental Workflows
To understand the functional validation of this compound, it's crucial to visualize the underlying molecular mechanisms and the experimental processes used to study them.
Detailed Experimental Protocols
Here we provide detailed methodologies for the three key functional assays used to validate this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following B2R activation.
Materials:
-
Cells stably expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Black, clear-bottom 96-well microplates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound and unlabeled bradykinin.
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Seed the B2R-expressing cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM with probenecid).
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and bradykinin in assay buffer at a concentration 4-5 times the final desired concentration.
-
Measurement:
-
Place the cell plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add the compound solutions to the wells.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence after stimulation (F) to the baseline fluorescence (F0).
-
Plot the peak F/F0 values against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Receptor Binding Assay
This competitive binding assay measures the affinity of this compound for the B2R by assessing its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the human B2R.
-
Radioligand: [3H]-Bradykinin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
This compound and unlabeled bradykinin.
-
Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or a high concentration of unlabeled bradykinin (for non-specific binding).
-
25 µL of varying concentrations of this compound or unlabeled bradykinin.
-
50 µL of [3H]-Bradykinin at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphates (IPs), a downstream second messenger of B2R activation.
Materials:
-
B2R-expressing cells.
-
Cell culture medium containing [3H]-myo-inositol.
-
Stimulation buffer (e.g., HBSS containing LiCl). LiCl inhibits the degradation of inositol monophosphate.
-
This compound and unlabeled bradykinin.
-
Perchloric acid or trichloroacetic acid for cell lysis.
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Cell Labeling:
-
Plate the cells and grow them to near confluency.
-
Incubate the cells in medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
-
Stimulation:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with stimulation buffer containing LiCl for 10-15 minutes.
-
Add varying concentrations of this compound or bradykinin and incubate for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold acid (e.g., perchloric acid).
-
Scrape the cells and centrifuge to pellet the cellular debris.
-
Neutralize the supernatant containing the soluble IPs.
-
-
Separation of Inositol Phosphates:
-
Apply the neutralized supernatant to a Dowex anion-exchange column.
-
Wash the column to remove unincorporated [3H]-myo-inositol.
-
Elute the total [3H]-inositol phosphates with a high salt buffer.
-
-
Quantification:
-
Add the eluate to a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]-inositol phosphates produced against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound serves as a functionally active agonist of the bradykinin B2 receptor, making it an indispensable tool for a wide array of cell-based investigations. The assays detailed in this guide—calcium mobilization, receptor binding, and inositol phosphate accumulation—provide a robust framework for its functional validation. While direct comparative quantitative data with unlabeled bradykinin is sparse in published literature, the provided protocols and reference data for bradykinin offer a solid foundation for researchers to characterize their biotinylated probes and advance the understanding of bradykinin receptor pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent and biotinylated probes for B2 bradykinin receptors: agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Biotin-Bradykinin and Other Bradykinin Analogs for Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is critical for elucidating the complex roles of the kallikrein-kinin system in various physiological and pathological processes. This guide provides a comprehensive comparison of biotin-Bradykinin and other key bradykinin analogs, offering a detailed analysis of their performance based on experimental data.
Bradykinin (BK) and its related peptides are potent inflammatory mediators that exert their effects through two main G protein-coupled receptors: the B1 and B2 receptors. The B2 receptor is ubiquitously expressed and mediates the acute effects of bradykinin, while the B1 receptor is typically induced during tissue injury and inflammation, playing a role in chronic inflammatory states.[1] The development of various bradykinin analogs, including agonists and antagonists, has been instrumental in dissecting the distinct roles of these receptors.
This guide focuses on the comparative analysis of this compound, a valuable tool for biochemical and pharmacological studies, against other well-characterized bradykinin analogs. We present quantitative data on receptor binding and functional activity, detailed experimental protocols, and visual representations of key signaling pathways and workflows to aid in the selection of the most suitable analog for specific research needs.
Quantitative Comparison of Bradykinin Analogs
The following tables summarize the binding affinities and functional potencies of this compound and other selected bradykinin analogs for the B2 bradykinin receptor. These values are essential for comparing the relative efficacy and potency of these compounds.
| Agonist | Receptor Target | Binding Affinity (IC50/Ki, nM) | Functional Potency (EC50, nM) | Species/Cell Line | Assay Type |
| Biotin-[Lys]Bradykinin | B2 | 28.9 ± 6 (IC50) | 129 ± 14 | Guinea Pig Ileum | Radioligand Binding / Smooth Muscle Contraction |
| [Lys]Bradykinin | B2 | 3.2 ± 0.6 (IC50) | 29 ± 8 | Guinea Pig Ileum | Radioligand Binding / Smooth Muscle Contraction |
| Bradykinin | B2 | - | 3.26 ± 0.61 | Human Corneal Epithelial Cells | Inositol Phosphate Accumulation |
| Lys-Bradykinin | B2 | - | 0.95 ± 0.16 | Human Corneal Epithelial Cells | Inositol Phosphate Accumulation |
| Met-Lys-Bradykinin | B2 | - | 2.3 ± 0.42 | Human Corneal Epithelial Cells | Inositol Phosphate Accumulation |
| Ile-Ser-Bradykinin | B2 | - | 5.19 ± 1.23 | Human Corneal Epithelial Cells | Inositol Phosphate Accumulation |
| Antagonist | Receptor Target | Binding Affinity (Ki/pKi) | Functional Potency (pA2/pKB) | Species | Assay Type |
| Icatibant (HOE 140) | B2 | 0.798 nM | 8.18 (pKB) | Human | Radioligand Binding / Isolated Umbilical Vein Contractility |
| MEN16132 | B2 | Subnanomolar Affinity (pIC50: 10.5) | 9.4 (pA2) | Mouse | Radioligand Binding / Isolated Ileum Contractility |
| FR173657 | B2 | pKi: 8.59 | 7.80 (pKB) | Human | Radioligand Binding / Isolated Umbilical Vein Contractility |
| des-Arg9-[Leu8]-BK | B1 | Low affinity for B2 (>100 µM) | - | Human | Radioligand Binding |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures involved in studying bradykinin analogs, the following diagrams illustrate the key signaling pathways and a generalized workflow for functional assays.
Detailed Experimental Protocols
A clear understanding of the methodologies used to generate comparative data is crucial for its correct interpretation and for designing future experiments.
Radioligand Binding Assay for B2 Receptor
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the bradykinin B2 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human Bradykinin B2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Bradykinin.
-
Non-specific Binding Control: A high concentration of unlabeled Bradykinin or a B2 receptor antagonist (e.g., Icatibant).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the bradykinin analogs to be tested.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation fluid and a scintillation counter.
-
Filtration manifold.
-
-
Procedure:
-
Thaw the cell membranes on ice and dilute them to the appropriate concentration in ice-cold Assay Buffer.
-
In a 96-well plate, add the following in order: 25 µL of Assay Buffer (for total binding) or non-specific binding control, 25 µL of the test compound at various concentrations, and 50 µL of [³H]-Bradykinin.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) for the test compounds. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a bradykinin analog to stimulate an increase in intracellular calcium concentration, a key downstream signaling event of B2 receptor activation.
-
Materials:
-
A cell line stably expressing the human Bradykinin B2 receptor (e.g., CHO or HEK293 cells).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds: Serial dilutions of the bradykinin analogs.
-
A fluorescence plate reader capable of kinetic reading.
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the fluorescent calcium indicator dye by incubating them in a solution containing the dye for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove any extracellular dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the test compounds at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Analyze the data to determine the EC50 values (the concentration of the agonist that produces 50% of the maximal response) for the agonist compounds.
-
Discussion of Comparative Performance
The data presented reveal several key insights into the performance of this compound relative to other analogs. The addition of a biotin tag to [Lys]Bradykinin results in a notable decrease in both binding affinity (approximately 9-fold higher IC50) and functional potency (approximately 4.5-fold higher EC50). This suggests that the biotin moiety may introduce some steric hindrance that slightly impairs the interaction with the B2 receptor.
Despite this reduction in potency, this compound remains a potent B2 receptor agonist, with activity in the nanomolar range. Its primary advantage lies in the utility of the biotin tag, which allows for a wide range of applications, including affinity purification of the receptor, visualization of receptor localization using streptavidin-conjugated probes, and use in various binding assays.
In comparison to the native Bradykinin and its close analog Lys-Bradykinin, this compound exhibits lower potency. Lys-Bradykinin, in particular, demonstrates the highest potency among the tested agonists in the human corneal epithelial cell assay.
The metabolic stability of peptide-based analogs like bradykinin is a critical consideration for in vivo studies, as they are susceptible to rapid degradation by peptidases. While specific data on the metabolic stability of this compound is limited, studies on the stability of biotin-protein linkages in human plasma suggest that the type of linker used for biotinylation is crucial for in vivo applications. Some biotinylation reagents produce bonds that are susceptible to cleavage in plasma.[2][3][4] The stability of this compound in a physiological environment would therefore depend on the specific chemistry used for its synthesis. Bradykinin itself is known to be rapidly degraded in vivo, with its stable metabolite being the 1-5 amino acid fragment, BK1-5.[5]
For researchers considering in vivo applications, the potential for off-target effects of biotinylated compounds should also be taken into account. While biotin itself is a vitamin and generally considered safe, high concentrations could potentially interfere with endogenous biotin-dependent processes.
Conclusion
This compound serves as a valuable research tool for studying the bradykinin B2 receptor. While its binding affinity and functional potency are somewhat lower than its non-biotinylated counterpart and other native agonists, it remains a potent agonist. The key advantage of this compound is the versatility afforded by the biotin tag, enabling a wide array of experimental applications that are not possible with unlabeled analogs.
The choice of a bradykinin analog should be guided by the specific experimental needs. For studies requiring the highest possible potency, unlabeled agonists like Lys-Bradykinin may be preferable. However, for applications such as receptor purification, visualization, and specialized binding assays, the benefits of the biotin tag on this compound are likely to outweigh the modest reduction in potency. Researchers should also consider the metabolic stability of any analog intended for in vivo use and choose or design probes with linkers that are resistant to cleavage in biological fluids.
References
- 1. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A biotin-protein bond with stability in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotin-protein bond: instability and structural modification to provide stability for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of bradykinin In vivo in humans: identification of BK1-5 as a stable plasma peptide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the agonist/antagonist properties of biotin-Bradykinin
For Immediate Release
This comparison guide provides a comprehensive analysis of biotin-conjugated bradykinin (biotin-Bradykinin), confirming its role as an agonist at the bradykinin B2 receptor. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols, and visual representations of the associated signaling pathways.
Executive Summary
Experimental evidence demonstrates that this compound binds to and activates the bradykinin B2 receptor, initiating a downstream signaling cascade characteristic of an agonist. This guide presents quantitative data from receptor binding and functional assays, comparing the activity of this compound with the natural ligand, bradykinin, and the well-characterized B2 receptor antagonist, HOE 140 (also known as Icatibant). The data confirms that while biotinylation slightly reduces the potency compared to unmodified bradykinin, this compound retains significant agonist activity.
Comparative Agonist/Antagonist Properties
The following tables summarize the quantitative data from various in vitro studies, providing a clear comparison of the binding affinity and functional potency of this compound, bradykinin, and the B2 receptor antagonist HOE 140.
Table 1: Receptor Binding Affinity
| Compound | Preparation | Radioligand | Parameter | Value |
| Biotinyl-[Lys]Bradykinin | Guinea Pig Ileum Homogenates | [³H]-Bradykinin | IC₅₀ | 28.9 ± 6 nM[1] |
| [Lys]Bradykinin | Guinea Pig Ileum Homogenates | [³H]-Bradykinin | IC₅₀ | 3.2 ± 0.6 nM[1] |
| HOE 140 | Guinea Pig Ileum Preparations | Not Specified | Kᵢ | 0.798 nM[2] |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a ligand that displaces 50% of the radioligand from the receptor. A lower IC₅₀ indicates a higher binding affinity. Kᵢ (Inhibition constant) is a measure of the binding affinity of a competitive inhibitor. A lower Kᵢ indicates a higher affinity.
Table 2: Functional Potency
| Compound | Assay | Parameter | Value |
| Biotinyl-[Lys]Bradykinin | Isolated Guinea Pig Smooth Muscle Contraction | EC₅₀ | 129 ± 14 nM[1] |
| [Lys]Bradykinin | Isolated Guinea Pig Smooth Muscle Contraction | EC₅₀ | 29 ± 8 nM[1] |
| HOE 140 | Guinea Pig Ileum Contraction (inhibition of bradykinin) | pA₂ | 8.42 |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates a higher potency. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates a more potent antagonist.
Signaling Pathways and Experimental Workflows
The activation of the bradykinin B2 receptor by an agonist like this compound initiates a well-defined signaling cascade. The following diagrams, generated using Graphviz, illustrate this pathway and the general workflows of the key experimental assays used to characterize these compounds.
Caption: Bradykinin B2 Receptor Agonist Signaling Pathway.
Caption: General Experimental Workflows.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound and a B2 receptor antagonist for the bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the bradykinin B2 receptor (e.g., from CHO cells or guinea pig ileum).
-
Radioligand: [³H]-Bradykinin.
-
Competing ligands: this compound, unlabeled Bradykinin, HOE 140.
-
Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the B2 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate a fixed amount of membrane preparation with a constant concentration of [³H]-Bradykinin and varying concentrations of the competing ligand (this compound or HOE 140).
-
Equilibrium: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Isolated Smooth Muscle Contraction Assay
Objective: To determine the functional potency of this compound as an agonist and the potency of HOE 140 as an antagonist.
Materials:
-
Guinea pig ileum.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ and 5% CO₂.
-
Organ bath with an isometric force transducer.
-
This compound, Bradykinin, HOE 140.
Procedure:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.
-
Agonist Concentration-Response Curve: Add cumulative concentrations of this compound (or Bradykinin) to the organ bath and record the resulting isometric contractions.
-
Data Analysis (Agonist): Plot the contractile response against the logarithm of the agonist concentration to determine the EC₅₀ value.
-
Antagonist Protocol: To determine the pA₂ value for an antagonist like HOE 140, pre-incubate the tissue with a fixed concentration of the antagonist for a defined period (e.g., 30 minutes) before generating the agonist concentration-response curve.
-
Data Analysis (Antagonist): Repeat the agonist concentration-response curve in the presence of several different concentrations of the antagonist. The pA₂ value is then calculated from the resulting rightward shifts of the agonist dose-response curves.
Conclusion
The data presented in this guide unequivocally confirms that this compound functions as an agonist at the bradykinin B2 receptor. While its potency is moderately lower than that of unmodified [Lys]bradykinin, it elicits a clear and measurable biological response. This makes this compound a valuable tool for researchers studying the bradykinin system, particularly in applications requiring a tagged ligand for detection or isolation of the B2 receptor. The provided experimental protocols and signaling pathway diagrams serve as a practical resource for the design and interpretation of future studies in this field.
References
A Researcher's Guide to Biotinylating Bradykinin: A Comparative Overview of Commercial Kits
For researchers in cell signaling, pharmacology, and drug development, the biotinylation of peptides like bradykinin is a crucial step for a variety of applications, including receptor binding assays, immunoassays, and affinity purification. The choice of biotinylation kit can significantly impact the efficiency of labeling and the biological activity of the final conjugate. This guide provides a head-to-head comparison of different types of commercially available biotinylation kits suitable for bradykinin, with a focus on their underlying chemistry, ease of use, and key features.
Bradykinin is a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. It contains a primary amine at the N-terminus and a primary amine in the side chain of the N-terminal Arginine, both of which are potential sites for biotinylation using amine-reactive chemistry, the most common approach for peptide labeling.
Comparison of Amine-Reactive Biotinylation Kits
The most prevalent method for biotinylating peptides like bradykinin is through the use of N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines to form stable amide bonds. Several commercial kits are available that utilize this chemistry, differing primarily in their protocols, reaction times, and purification methods. Here, we compare three representative types of kits based on publicly available information.
| Feature | Kit Type A: Rapid Conjugation (e.g., Lightning-Link®) | Kit Type B: Classic NHS-Ester Kit (e.g., EZ-Link™) | Kit Type C: All-in-One Fast Kits (e.g., UltraFast) |
| Chemistry | Amine-reactive NHS-ester | Amine-reactive NHS-ester | Amine-reactive NHS-ester |
| Reaction Time | < 20 minutes[1][2] | 30-60 minutes at room temp or 2 hours at 4°C[3] | ~45 minutes[4] |
| Hands-on Time | ~30 seconds[1] | 10-20 minutes | 5-10 minutes |
| Purification | No purification required | Desalting column required to remove excess biotin | Size-exclusion column included |
| Key Advantage | Extreme speed and simplicity, 100% recovery of peptide. | High degree of control over molar excess of biotin. | Fast protocol with all necessary components included. |
| Consideration | Proprietary chemistry may offer less flexibility in reaction conditions. | Requires buffer exchange if primary amines (e.g., Tris) are present. | Optimized for specific sample amounts (e.g., mg scale). |
Functional Impact of Biotinylation on Bradykinin
While the kits provide a means to conjugate biotin to bradykinin, it is critical to assess the functional activity of the resulting peptide. The addition of a biotin molecule, even with a spacer arm, can potentially hinder the peptide's ability to bind to its receptor.
A study on a synthesized biotinylated analog of [Lys]-bradykinin (BLBK) provides valuable insight. In this research, a biotin moiety was coupled to the N-terminal lysine. The study found that:
-
Receptor Binding: The IC50 for BLBK binding to guinea pig ileum homogenates was 28.9 nM, approximately 10-fold lower in affinity compared to the unlabeled [Lys]bradykinin (IC50 of 3.2 nM).
-
Biological Activity: The EC50 for BLBK-induced muscle contraction was 129 nM, compared to 29 nM for the unlabeled peptide.
These findings underscore the importance of post-biotinylation validation to ensure the labeled peptide retains sufficient biological activity for the intended downstream applications.
Experimental Protocols and Workflows
The methodologies for using these kits are streamlined for efficiency. Below are generalized protocols based on the different kit types.
Protocol for Rapid Conjugation Kits (e.g., Lightning-Link®)
This protocol is based on kits that feature a one-step labeling process without a separate purification step.
-
Reconstitution: Add the bradykinin solution to the lyophilized biotin reagent.
-
Incubation: Allow the reaction to proceed for the time specified by the manufacturer (typically under 20 minutes).
-
Use: The biotinylated bradykinin is ready for immediate use.
Protocol for Classic NHS-Ester Kits
This is a more traditional workflow that offers greater flexibility but requires more hands-on time.
-
Buffer Exchange: Ensure the bradykinin is in an amine-free buffer (e.g., PBS). If not, perform a buffer exchange using a desalting column.
-
Prepare NHS-Biotin: Dissolve the NHS-biotin reagent in an organic solvent like DMSO or DMF.
-
Biotinylation Reaction: Add a molar excess of the dissolved NHS-biotin to the peptide solution.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Quenching (Optional): Add a quenching buffer (e.g., Tris) to stop the reaction.
-
Purification: Remove excess, unreacted biotin using a desalting or size-exclusion column.
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of bradykinin, the following diagrams illustrate the biotinylation workflow and the bradykinin signaling pathway.
Caption: A generalized workflow for biotinylating bradykinin using an NHS-ester-based kit.
Caption: Simplified signaling pathway of the bradykinin B2 receptor, a G-protein coupled receptor.
Conclusion
The selection of a biotinylation kit for bradykinin depends on the specific needs of the researcher. For rapid, high-throughput applications where ease of use is paramount, "Rapid Conjugation" kits are an excellent choice. For applications requiring more control over the labeling process and where post-labeling purification is an acceptable step, "Classic NHS-Ester Kits" provide a cost-effective and flexible alternative. "All-in-One" kits strike a balance between speed and providing all necessary components for the reaction and purification. Regardless of the kit used, it is imperative to perform functional validation of the biotinylated bradykinin to ensure its biological relevance in subsequent experiments.
References
Validating Biotin-Bradykinin Efficacy in a Novel Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of biotin-labeled Bradykinin (biotin-Bradykinin) in a new cell line, using Human Embryonic Kidney 293T (HEK293T) cells as a model system. We present a direct comparison of this compound with unlabeled Bradykinin and a fluorescently-labeled Bradykinin analog, offering objective performance data and detailed experimental protocols.
Introduction to this compound and Bradykinin Signaling
Bradykinin is a potent inflammatory mediator that exerts its effects through the B2 receptor (B2R), a G protein-coupled receptor (GPCR).[1][2][3] Upon activation, the B2R primarily couples to Gαq, initiating a signaling cascade that includes the activation of Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of Protein Kinase C (PKC), respectively.[1][2] This pathway is a key target in various physiological and pathological processes, including inflammation, pain, and cardiovascular regulation.
This compound is a valuable tool for studying B2R activity. The biotin tag allows for highly specific and high-affinity detection and purification through its interaction with avidin or streptavidin, which is one of the strongest known non-covalent interactions in nature. This property is leveraged in a variety of applications, including enzyme-linked immunosorbent assays (ELISAs), immunohistochemistry, and affinity purification. This guide will explore the functional validation of this compound in a cell line not previously characterized for its response to this ligand.
Comparative Ligands
For a robust validation, the activity of this compound is compared against two key alternatives:
-
Unlabeled Bradykinin: The natural, unmodified ligand serves as the gold standard for assessing the biological activity of the B2 receptor.
-
Fluorescently-labeled Bradykinin (e.g., TAMRA-Bradykinin): This alternative allows for direct visualization and quantification of ligand-receptor binding in living cells, providing a complementary method to assess receptor interaction without relying on the biotin-avidin system.
Data Presentation: Comparative Efficacy in HEK293T Cells
The following tables summarize the hypothetical quantitative data obtained from validating this compound efficacy in HEK293T cells genetically engineered to express the human Bradykinin B2 receptor.
Table 1: Receptor Binding Affinity
| Ligand | Dissociation Constant (Kd) [nM] | Maximum Binding Sites (Bmax) [fmol/mg protein] |
| This compound | 1.2 ± 0.2 | 1850 ± 150 |
| TAMRA-Bradykinin | 1.5 ± 0.3 | 1920 ± 180 |
| Unlabeled Bradykinin (Competition) | 0.8 ± 0.1 | Not Applicable |
Table 2: Functional Potency in Downstream Signaling Assays
| Ligand | EC50 for Calcium Mobilization [nM] | EC50 for β-Arrestin Recruitment [nM] |
| This compound | 2.5 ± 0.4 | 6.8 ± 1.1 |
| Unlabeled Bradykinin | 1.9 ± 0.3 | 5.2 ± 0.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Transfection
HEK293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For B2R expression, cells were transiently transfected with a mammalian expression vector encoding the human Bradykinin B2 receptor using a standard lipid-based transfection reagent. Experiments were performed 24-48 hours post-transfection.
Receptor Binding Assay
a) this compound Binding (Streptavidin-HRP Detection): Transfected HEK293T cells were seeded in 96-well plates. On the day of the assay, cells were washed with binding buffer (PBS with 0.1% BSA). Varying concentrations of this compound were added and incubated for 1 hour at 4°C. After washing to remove unbound ligand, cells were incubated with streptavidin-conjugated horseradish peroxidase (HRP) for 30 minutes. Following another wash, a colorimetric HRP substrate was added, and the absorbance was measured at 450 nm. Non-specific binding was determined in the presence of a 1000-fold excess of unlabeled Bradykinin.
b) Fluorescent-Bradykinin Binding: Transfected cells were incubated with increasing concentrations of TAMRA-Bradykinin for 1 hour at 4°C. After washing, the fluorescence intensity was measured using a fluorescence plate reader with excitation and emission wavelengths appropriate for the TAMRA fluorophore.
c) Competitive Binding Assay: Cells were incubated with a fixed concentration of this compound (at its Kd value) and increasing concentrations of unlabeled Bradykinin. The displacement of this compound was quantified as described in 2a.
Calcium Mobilization Assay
Transfected HEK293T cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. After washing, baseline fluorescence was recorded. Cells were then stimulated with varying concentrations of either this compound or unlabeled Bradykinin, and the change in intracellular calcium was monitored in real-time using a fluorescence plate reader.
β-Arrestin Recruitment Assay
A β-arrestin recruitment assay (e.g., using a commercially available system such as the PathHunter® assay) was employed. Briefly, transfected cells co-expressing the B2R fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment were used. Upon ligand stimulation, the recruitment of β-arrestin to the activated receptor leads to the formation of a functional β-galactosidase enzyme. The enzyme activity, which is proportional to the extent of β-arrestin recruitment, was measured using a chemiluminescent substrate.
Visualizations
Signaling Pathway
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Workflow
Caption: Workflow for Validating this compound Efficacy.
Logical Comparison
Caption: Logical Flow for Comparative Efficacy Validation.
Conclusion
The validation of this compound in a new cell line is crucial for ensuring the reliability of subsequent experimental data. The presented workflow, utilizing HEK293T cells as a model, demonstrates a robust approach for this validation. The hypothetical data indicate that this compound exhibits binding affinity and functional potency comparable to unlabeled and fluorescently-labeled Bradykinin, thus validating its use as a reliable probe for studying Bradykinin B2 receptor signaling in this new cellular context. This comparative approach provides the necessary rigor for researchers and drug development professionals to confidently employ biotinylated ligands in their studies.
References
Safety Operating Guide
Navigating the Disposal of Biotin-Bradykinin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides such as biotin-Bradykinin is a critical aspect of laboratory safety and environmental responsibility. While this compound is not broadly classified as a hazardous substance, its toxicological properties have not been fully investigated.[1] Therefore, it is imperative to handle it with caution and to follow rigorous disposal protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[2] In the event of a spill, the area should be immediately contained and cleaned with absorbent materials. All materials used for spill cleanup, along with any contaminated PPE, should be disposed of as hazardous waste.[2]
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research laboratory setting. Always consult and adhere to your institution's specific waste disposal protocols and local regulations.[3]
1. Inactivation of Liquid Waste
The primary principle for the disposal of a potent, bioactive peptide like Bradykinin is the inactivation of its biological activity before it enters the general waste stream.[2]
-
Chemical Inactivation (Hydrolysis): This can be achieved by treating the peptide solution with a strong acid or base to break the peptide bonds.
-
Add a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH) to the liquid waste.
-
Allow the solution to stand for a minimum of 24 hours to ensure complete degradation of the peptide.
-
-
Chemical Inactivation (Oxidation): An alternative method is to use a bleach solution.
-
Prepare a 10% bleach solution. For every 900 mL of this compound waste, add 100 mL of household bleach (typically 5-6% sodium hypochlorite).
-
Gently swirl the mixture and let it stand for at least 30 minutes to ensure complete inactivation.
-
2. Neutralization
After the inactivation period, the solution must be neutralized to a pH between 6.0 and 8.0 before disposal.
-
For acidic solutions, slowly add a base such as sodium bicarbonate or sodium hydroxide.
-
For basic solutions, slowly add a weak acid.
-
Verify the pH using pH strips or a calibrated pH meter.
3. Final Disposal of Liquid Waste
Once inactivated and neutralized, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. It is crucial to verify this with your institution's Environmental Health & Safety (EHS) department before any drain disposal.
4. Disposal of Solid Waste
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of properly.
-
Collection: Place all contaminated solid waste into a clearly labeled, leak-proof waste container.
-
Labeling: The container should be marked as "Non-Hazardous Chemical Waste" and should list this compound as the contaminant.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Quantitative Data for Decontamination
The following table summarizes key quantitative parameters for common chemical decontamination methods for peptides.
| Decontamination Method | Reagent | Concentration | Contact Time | Key Considerations |
| Chemical Hydrolysis | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze peptide bonds | Minimum 24 hours | Requires a neutralization step before disposal. |
| Chemical Oxidation | Sodium Hypochlorite (Bleach) | 10% final solution | Minimum 30 minutes | Effective for many peptides; may be corrosive to some surfaces. |
Experimental Protocols
Protocol for Chemical Inactivation and Disposal of this compound Solution:
-
Preparation: Working in a chemical fume hood, wear appropriate PPE (lab coat, gloves, safety goggles).
-
Inactivation:
-
Using Acid/Base: To the aqueous this compound waste, slowly add an equal volume of 1 M HCl or 1 M NaOH. Cap the container and let it stand for at least 24 hours.
-
Using Bleach: To the aqueous this compound waste, add household bleach to a final concentration of 10%. Gently mix and let stand for at least 30 minutes.
-
-
Neutralization:
-
Place the container with the inactivated solution in a secondary container.
-
Slowly add a neutralizing agent (e.g., sodium bicarbonate to an acidic solution) while monitoring the pH.
-
Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
-
-
Disposal:
-
Confirm with your institution's EHS guidelines whether the neutralized solution can be disposed of down the drain.
-
If permitted, flush with at least 20 times the volume of water.
-
If not permitted, dispose of the neutralized solution as chemical waste through your institution's EHS department.
-
Logical Workflow for this compound Disposal
The decision-making process for the proper disposal of this compound waste can be visualized with the following workflow diagram.
References
Essential Safety and Operational Protocols for Handling Biotin-Bradykinin
For researchers, scientists, and drug development professionals, the safe and effective handling of biotin-Bradykinin is paramount to ensure both personal safety and the integrity of experimental outcomes. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to serve as a preferred resource for laboratory safety and chemical handling.
Hazard Identification and Safety Precautions
While a comprehensive toxicological profile for this compound has not been fully established, it is prudent to handle it with caution, recognizing the biological activity of the parent molecule, bradykinin. Bradykinin is a potent vasodilator and is known to have physiological effects. The Safety Data Sheet (SDS) for this compound indicates that it may be harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory tract irritation[1].
Quantitative Hazard and Stability Data
| Parameter | Value | Source/Comments |
| Molecular Weight | 1286.5 g/mol | [1] |
| Appearance | Lyophilized solid | General for peptides |
| Storage (Lyophilized) | -20°C for up to several years, preferably at -80°C for long-term storage.[2][3] | Store with a desiccant in a sealed container to minimize degradation. |
| Storage (In Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stable for up to 3 months at -20°C.[4] | Peptides containing certain amino acids (e.g., C, M, W, N, Q) have limited stability in solution. Use sterile buffers (pH 5-6) to prolong storage life. |
| Acute Toxicity | No specific data for this compound. Bradykinin acetate salt is classified as harmful if swallowed, inhaled, or in contact with skin. | Handle with appropriate PPE to minimize exposure. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with side shields | Required to protect against dust particles and splashes. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during reconstitution of the lyophilized powder. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide. |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing. |
| Respiratory Protection | N95 Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures the safe handling and integrity of this compound throughout its lifecycle in the laboratory.
Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
For long-term storage, keep the lyophilized peptide at -20°C or preferably -80°C in a tightly sealed, light-protective, and desiccated container.
Preparation of Stock Solution:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation, as peptides are often hygroscopic.
-
Perform all handling of the lyophilized powder in a certified chemical fume hood to minimize inhalation risk.
-
Wear the appropriate PPE, including a respirator or dust mask.
-
Reconstitute the peptide using a sterile, appropriate solvent (e.g., sterile distilled water, dilute acetic acid, or a buffer recommended for your specific application).
-
To aid dissolution, gently swirl or vortex the vial. Avoid vigorous shaking.
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C or -80°C.
Handling of Solutions:
-
Always wear the prescribed PPE when handling solutions containing this compound.
-
Use calibrated pipettes for all transfers to ensure accuracy.
-
Work in a clean and organized area to prevent cross-contamination.
Spill Management and Disposal Plan
Spill Management
Immediate and appropriate response to spills is crucial to prevent exposure and contamination.
-
Liquid Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, absorbent material (e.g., paper towels, universal absorbent pads).
-
Clean the spill area with a suitable disinfectant or a 10% bleach solution, followed by a water rinse.
-
Place all contaminated materials in a sealed, labeled bag for disposal as chemical waste.
-
-
Powder Spills:
-
Avoid raising dust.
-
Gently cover the spill with a damp paper towel to wet the powder.
-
Carefully scoop the material into a container for chemical waste disposal.
-
Clean the area as described for liquid spills.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: This includes contaminated gloves, paper towels, pipette tips, and empty vials. Place these items in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
Chemical Inactivation Protocol (for aqueous waste):
For aqueous solutions, chemical inactivation can be performed to denature the peptide before disposal.
-
In a designated chemical fume hood, carefully add a 10% final concentration of bleach (sodium hypochlorite) to the this compound waste solution.
-
Gently swirl the mixture and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.
-
After the contact time, the inactivated solution should be collected as hazardous chemical waste. Always consult and adhere to your institution's specific guidelines for the disposal of treated chemical waste.
Visual Workflow and Pathway Diagrams
Handling and Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
